Methyl 3-(benzylamino)propanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(benzylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-11(13)7-8-12-9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZIUHUSHIYYGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30329791 | |
| Record name | methyl 3-(benzylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23574-01-8 | |
| Record name | methyl 3-(benzylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of Methyl 3-(benzylamino)propanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known physical properties of Methyl 3-(benzylamino)propanoate (CAS No: 23574-01-8). The information is compiled from various chemical data sources to ensure accuracy and relevance for research and development applications. All quantitative data is presented in a structured format for ease of reference and comparison.
Chemical Identity and Structure
This compound, also known as Methyl N-benzyl-β-alaninate, is a secondary amine and an ester.[1] Its chemical structure consists of a methyl propanoate group attached to a benzylamine moiety.
-
IUPAC Name: this compound
-
CAS Number: 23574-01-8[2]
-
Synonyms: METHYL 3-(N-BENZYLAMINE)PROPIONATE, 3-(Benzylamino)propanoic Acid Methyl Ester, Methyl N-Benzyl-β-alaninate, N-Benzyl-β-alanine Methyl Ester[1][2]
Tabulated Physical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Weight | 193.24 g/mol 193.25 g/mol | [2][3] |
| Physical State | Colorless to almost colorless clear liquid at 20°C | |
| Boiling Point | 145-147 °C at 7 mmHg 147 °C at 7 mmHg | [2] |
| Density | 1.049 ± 0.06 g/cm³ (Predicted) | [2] |
| Specific Gravity (20/20) | 1.06 | |
| Refractive Index | 1.52 | [2] |
| Flash Point | 130 °C | |
| Purity | >98.0% (GC, Nonaqueous Titration) | |
| Storage Conditions | Room temperature, in a dark place under an inert atmosphere.[2] Recommended to be stored in a cool (<15°C), dark place. | |
| Chemical Stability | Air Sensitive |
Experimental Protocols
While the provided sources list the physical properties of this compound, they do not offer detailed experimental protocols for their determination. The following are general, standard methodologies employed in the field for measuring such properties.
-
Boiling Point: The boiling point is typically determined by distillation. For substances like this compound, which has a high boiling point, vacuum distillation is employed to prevent decomposition. The temperature is recorded at a specific reduced pressure (e.g., 7 mmHg), as cited in the data.[2]
-
Density/Specific Gravity: Density is measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature (e.g., 20°C). Specific gravity is the ratio of the density of the substance to the density of a reference substance (usually water) at the same temperature.
-
Refractive Index: This is measured using a refractometer, typically an Abbé refractometer. A drop of the liquid is placed on the prism, and the instrument measures the angle at which light is refracted as it passes through the substance. This is a measure of how much the path of light is bent, or refracted, when entering the material.
-
Flash Point: The flash point is determined using either an open-cup or closed-cup apparatus (e.g., Pensky-Martens closed-cup tester). The substance is heated at a controlled rate, and an ignition source is periodically passed over the surface of the liquid. The flash point is the lowest temperature at which the vapors of the material will ignite.
-
Purity (Gas Chromatography - GC): A small amount of the substance is vaporized and injected into the head of a chromatographic column. The sample is transported through the column by an inert carrier gas. The components are separated based on their differential partitioning between the mobile gas phase and the stationary phase in the column. A detector measures the quantity of the components that exit the column. The purity is determined by comparing the area of the main peak to the total area of all peaks.
Logical Relationships of Physical Properties
The following diagram illustrates the logical grouping of the physical properties of this compound.
Caption: Logical Grouping of Key Physical Properties.
References
A Technical Guide to Methyl 3-(benzylamino)propanoate (CAS 23574-01-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methods for Methyl 3-(benzylamino)propanoate, a versatile amine-containing ester with applications in organic synthesis.
Core Properties and Data
This compound, with the CAS number 23574-01-8, is a chemical intermediate often utilized in the synthesis of more complex molecules.[1] Its core physical and chemical properties are summarized below.
Physicochemical Properties
The known physical and chemical properties of this compound are presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO₂ | [2] |
| Molecular Weight | 193.24 g/mol | [2] |
| Physical State | Liquid / Oil | [2] |
| Color | Colorless to Yellow | [2][3] |
| Boiling Point | 145-147 °C at 7 mmHg | [2] |
| Density (Predicted) | 1.049 ± 0.06 g/cm³ | [2] |
| Refractive Index | 1.52 | [2] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [2] |
| pKa (Predicted) | 8.41 ± 0.19 | [2] |
Spectral Data
Spectroscopic data is critical for the identification and characterization of this compound. Key spectral information is summarized in Table 2.
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ = 1.86 (s, 1H, NH), 2.48-2.51 (t, J=6.8 Hz, 2H, CH₂), 2.85-2.88 (t, J=6.8 Hz, 2H, CH₂), 3.67 (s, 2H, CH₂), 3.77 (s, 3H, OCH₃), 7.23-7.30 (m, 5H, Ph) | [3] |
| ¹³C NMR (CDCl₃) | δ = 32.49, 49.08, 51.40, 58.23, 126.93, 128.11, 128.60, 138.87, 172.79 | [3] |
| Mass Spectrometry (ESI) | m/z = 194 [M+H]⁺ | [3] |
Synthesis and Purification
While specific, detailed industrial synthesis protocols for this compound are proprietary, a general synthetic route can be inferred from standard organic chemistry principles and related procedures found in the literature. A common method for the synthesis of β-amino esters is the Michael addition of an amine to an acrylate.
General Synthesis Protocol: Michael Addition
This protocol outlines the synthesis of this compound via the conjugate addition of benzylamine to methyl acrylate.
Materials:
-
Methyl acrylate
-
Benzylamine
-
A suitable solvent (e.g., methanol, ethanol, or neat)
-
Optional: A mild acid or base catalyst
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl acrylate and a slight molar excess of benzylamine. The reaction can be run neat or in a suitable solvent.
-
The reaction mixture is stirred at room temperature or gently heated to accelerate the reaction. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the excess benzylamine and solvent (if used) are removed under reduced pressure.
-
The crude product is then purified.
Purification Protocol: Vacuum Distillation
Purification of the crude product is typically achieved by vacuum distillation to separate the desired product from unreacted starting materials and any high-boiling impurities.
Procedure:
-
The crude this compound is transferred to a distillation flask.
-
The flask is connected to a vacuum distillation apparatus.
-
The system is evacuated to the desired pressure (e.g., 7 mmHg).
-
The flask is heated, and the fraction distilling at 145-147 °C is collected as the purified product.[2]
Analytical Methods
The identity and purity of this compound can be confirmed using a variety of analytical techniques.
-
Gas Chromatography (GC): GC is a suitable method for determining the purity of the compound. A purity of >98.0% (GC) is reported by some suppliers.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for purity assessment and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and confirmation.[3]
-
Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern of the molecule.[3]
A general workflow for the analytical characterization of the synthesized compound is depicted below.
Biological Activity and Applications in Drug Development
Currently, there is limited publicly available information on the specific biological activities of this compound. Its primary role appears to be as a precursor or intermediate in the synthesis of other molecules. For instance, it is used in the preparation of dihydrouracils.[1] While related propanoate derivatives have been investigated for various therapeutic applications, including anti-inflammatory and anti-cancer properties, no such studies have been reported for this compound itself.
Researchers in drug development may find this compound useful as a scaffold or building block for creating novel chemical entities. Its structure, containing a secondary amine and an ester functional group, allows for a variety of chemical modifications to explore structure-activity relationships.
Safety and Handling
This compound is classified as an irritant (Hazard Code: Xi).[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dark place under an inert atmosphere.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
An In-depth Technical Guide to N-Benzyl-β-alanine Methyl Ester: Structure, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzyl-β-alanine methyl ester is a derivative of the non-proteinogenic amino acid β-alanine, characterized by a benzyl group attached to the nitrogen atom and a methyl ester at the carboxyl terminus. This technical guide provides a comprehensive overview of its chemical structure, molecular formula, and key physicochemical properties. Detailed experimental protocols for its synthesis via Michael addition are presented, along with purification methods. This document is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, providing foundational information for the potential application of this compound in various research and development endeavors.
Chemical Structure and Properties
N-Benzyl-β-alanine methyl ester, also known by its IUPAC name methyl 3-(benzylamino)propanoate, is a secondary amine and a carboxylate ester. The presence of the benzyl group significantly influences its steric and electronic properties compared to its parent molecule, β-alanine methyl ester.
Chemical Structure:
Molecular Formula: C₁₁H₁₅NO₂[1]
The key physicochemical properties of N-Benzyl-β-alanine methyl ester are summarized in the table below for easy reference.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 23574-01-8 | [1] |
| Molecular Weight | 193.25 g/mol | [1] |
| Appearance | Yellow oil | [2] |
| ¹H NMR (CDCl₃) | δ = 1.86 (s, 1H, NH), 2.48-2.51 (t, J=6.8 Hz, 2H, CH₂), 2.85-2.88 (t, J=6.8 Hz, 2H, CH₂), 3.67 (s, 2H, CH₂), 3.77 (s, 3H, OCH₃), 7.23-7.30 (m, 5H, Ph) | [2] |
| ¹³C NMR (CDCl₃) | δ = 32.49, 49.08, 51.40, 58.23, 126.93, 128.11, 128.60, 138.87, 172.79 | [2] |
| Mass Spectrometry (ESI) | m/z = 194 [M + H]⁺ | [2] |
Experimental Protocols
The primary and most direct route for the synthesis of N-Benzyl-β-alanine methyl ester is the aza-Michael addition of benzylamine to methyl acrylate. This reaction is typically performed under neat conditions or in a suitable solvent.
Synthesis of N-Benzyl-β-alanine Methyl Ester via Michael Addition
Materials:
-
Benzylamine
-
Methyl acrylate
-
Acidic alumina (optional, as catalyst)
-
Hexane
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Oil bath or heating mantle
-
Rotary evaporator
-
Glassware for filtration and column chromatography
Procedure:
-
To a round-bottom flask, add benzylamine (1.5 equivalents) and methyl acrylate (1.0 equivalent).
-
If a catalyst is used, add acidic alumina (e.g., 200 mol%).
-
The reaction mixture is then stirred and heated to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
If a catalyst was used, it is removed by filtration. The filter cake is washed with a mixture of ethyl acetate and hexane.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent and any unreacted starting materials.
-
The resulting crude product, typically a yellow oil, is then purified.
Purification
Purification of the crude N-Benzyl-β-alanine methyl ester is typically achieved by silica gel column chromatography.
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in a non-polar solvent such as hexane.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane. A typical starting eluent would be a 20:80 mixture of ethyl acetate to hexane, with the polarity gradually increased.
-
Collect the fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-Benzyl-β-alanine methyl ester as a yellow oil.[2]
Logical Workflow for Synthesis and Characterization
The synthesis and subsequent characterization of N-Benzyl-β-alanine methyl ester follow a logical progression from starting materials to the final, validated product. This workflow is crucial for ensuring the identity and purity of the synthesized compound.
Applications in Research and Development
N-Benzyl-β-alanine methyl ester serves as a versatile intermediate in organic synthesis. Its structural motifs, a secondary amine and an ester, allow for a variety of subsequent chemical transformations. It can be a building block in the synthesis of more complex molecules, including heterocyclic compounds and peptide mimetics. The benzyl group can also serve as a protecting group for the amine, which can be removed under hydrogenolysis conditions.
While specific signaling pathways involving N-Benzyl-β-alanine methyl ester are not extensively documented in publicly available literature, its derivatives are of interest in medicinal chemistry. For instance, related N-substituted β-alanine derivatives are used in the synthesis of various pharmaceutical agents. As a key intermediate, it holds potential for the development of novel compounds with a range of biological activities.
Conclusion
This technical guide has provided a detailed overview of N-Benzyl-β-alanine methyl ester, from its fundamental chemical properties to a practical, step-by-step synthesis and purification protocol. The structured data and clear experimental methodologies are intended to equip researchers and professionals in the fields of chemistry and drug development with the necessary information to synthesize, characterize, and potentially utilize this compound in their work. Further research into the biological activities of this and related compounds may reveal specific applications and mechanisms of action, opening new avenues for therapeutic innovation.
References
Molecular weight and formula of Methyl 3-(benzylamino)propanoate
An In-depth Technical Guide to Methyl 3-(benzylamino)propanoate
This technical guide provides a comprehensive overview of this compound, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing, offering detailed information on its chemical properties, synthesis, and analytical characterization.
Chemical and Physical Properties
This compound, also known as Methyl N-Benzyl-β-alaninate, is a substituted β-amino acid ester. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO₂[1][2] |
| Molecular Weight | 193.24 g/mol [1][2] |
| CAS Number | 23574-01-8[1] |
| Appearance | Colorless to Yellow Oil[3] |
| Boiling Point | 145-147°C at 7 mmHg[2] |
| Synonyms | Methyl 3-(N-benzylamino)propionate, 3-(Benzylamino)propanoic Acid Methyl Ester, N-Benzyl-β-alanine Methyl Ester[1][4] |
Experimental Protocols
The synthesis of this compound can be achieved through various methods. A common and efficient approach is the Michael addition of benzylamine to methyl acrylate. The following protocol is a generalized procedure based on established chemical principles.
Synthesis via Michael Addition
Objective: To synthesize this compound through the conjugate addition of benzylamine to methyl acrylate.
Materials:
-
Methyl acrylate
-
Benzylamine
-
Methanol (or another suitable solvent)
-
12-Tungstophosphoric Acid (as a catalyst, optional)[3]
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl acrylate in methanol.
-
Reagent Addition: Slowly add an equimolar amount of benzylamine to the solution. If a catalyst such as 12-tungstophosphoric acid is used, it should be added to the methyl acrylate solution before the amine.[3]
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane and wash with water to remove any water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound as an oil.[3]
Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The characteristic peaks for this compound in CDCl₃ are:
-
Mass Spectrometry (MS): To confirm the molecular weight. The expected mass for the protonated molecule [M+H]⁺ is m/z = 194.[3]
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.
Caption: Synthesis and characterization workflow for this compound.
Applications in Research and Development
This compound serves as a versatile building block in organic synthesis. Its ethyl ester counterpart, Ethyl 3-(benzylamino)propanoate, is a known intermediate in the synthesis of β-agonist prodrugs used in the treatment of conditions such as psoriasis.[5] This suggests a potential role for the methyl ester in the development of novel therapeutic agents. Additionally, derivatives of similar structures have been investigated for their antiproliferative activities against various cancer cell lines, indicating a possible application in oncology research.[6]
References
- 1. Methyl 3-(N-benzylamino)propionate | C11H15NO2 | CID 423871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 23574-01-8 CAS MSDS (METHYL 3-(N-BENZYLAMINE)PROPIONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. This compound | 23574-01-8 | TCI AMERICA [tcichemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
The Emerging Therapeutic Potential of N-Benzyl-Beta-Alanine Derivatives: A Technical Guide
An In-depth Review for Researchers and Drug Development Professionals on the Biological Activity, Structure-Activity Relationships, and Methodologies for Evaluating N-Benzyl-Beta-Alanine Derivatives, with a Focus on Neuromodulatory Applications.
Introduction
N-substituted beta-amino acids are a class of compounds gaining significant attention in medicinal chemistry due to their diverse biological activities. Among these, N-benzyl-beta-alanine derivatives represent a promising scaffold for developing novel therapeutics. The incorporation of a benzyl group onto the beta-alanine core structure imparts lipophilicity, which can facilitate passage across the blood-brain barrier, making these compounds particularly suitable for targeting the central nervous system (CNS). This guide provides a comprehensive overview of the known biological activities of N-benzyl-beta-alanine derivatives and their analogues, with a primary focus on their role as modulators of GABAergic neurotransmission.
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian CNS, and its regulation is crucial for maintaining the balance between neuronal excitation and inhibition. Malfunctions in the GABAergic system are implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs). Inhibiting these transporters is a clinically validated strategy to increase synaptic GABA concentrations, potentiate inhibitory signaling, and achieve therapeutic effects. Lipophilic derivatives of GAT inhibitors are known to exhibit high affinity and selectivity, particularly for GAT1, the most important subtype responsible for GABA reuptake.
This document summarizes the quantitative data on the inhibitory activities of these compounds, details the experimental protocols for their evaluation, and visualizes the key pathways and workflows involved in their study.
Core Biological Activity: Inhibition of GABA Transporters (GATs)
The primary biological activity identified for N-substituted beta-alanine analogues is the inhibition of GABA transporters. There are four main subtypes of GATs: GAT1, GAT2, GAT3, and BGT1 (Betaine/GABA Transporter 1). GAT1 is predominantly expressed in neurons and is responsible for the majority of GABA reuptake from the synapse. Therefore, selective GAT1 inhibitors are of significant therapeutic interest. The N-benzyl moiety and similar lipophilic groups are key structural features for potent GAT1 inhibition.
Quantitative Data on GAT Inhibition
The inhibitory potency of N-substituted beta-alanine analogues and related compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or the negative logarithm of this value (pIC50). The following tables summarize the biological activity data for several series of compounds, demonstrating the structure-activity relationships (SAR) for GAT inhibition.
Table 1: Inhibitory Potency (pIC50) of N-Benzamide Derivatives against Mouse GABA Transporters (mGAT1-4)
Note: These compounds are N-benzamide derivatives, closely related structural analogues to N-benzyl-beta-alanine derivatives, illustrating the effect of the N-benzyl group.
| Compound ID | R-group on Benzyl Moiety | pIC50 (mGAT1) | pIC50 (mGAT2) | pIC50 (mGAT3) | pIC50 (mGAT4) |
| 39c | 4-CH₃ | 4.60 | 4.65 | 4.96 | 5.36 |
| 50a | 2-Cl | 4.90 | 5.43 | 4.75 | 4.88 |
Data sourced from a study on functionalized amino acids as GAT inhibitors.[1]
Table 2: Inhibitory Potency (IC50) of a Guanidine-Containing β-Alanine Analogue against Human GABA Transporters (hGATs)
| Compound ID | Structure | hGAT1 IC50 (µM) | hGAT2 IC50 (µM) | hGAT3 IC50 (µM) | hBGT1 IC50 (µM) |
| Compound 9 | 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid | ~1000 | 40 | 100 | 2.5 |
This compound, a potent and selective inhibitor for BGT1, demonstrates how modifications to the beta-alanine scaffold can achieve high potency and selectivity.[2]
Table 3: Inhibitory Potency (IC50) of Classical and Newer GAT Inhibitors
| Compound | GAT-1 IC50 (µM) | GAT-2 IC50 (µM) | GAT-3 IC50 (µM) | BGT-1 IC50 (µM) |
| Guvacine | 14 (human) | 58 (rat) | 119 (human) | 1870 (human) |
| Tiagabine | 0.8 | >300 | >800 | >300 |
Guvacine is a non-selective GAT inhibitor, while Tiagabine is a highly selective GAT-1 inhibitor, highlighting the importance of lipophilic N-substituents for GAT-1 selectivity.[3]
Signaling Pathways and Experimental Workflows
Mechanism of Action: GABA Reuptake Inhibition
N-benzyl-beta-alanine derivatives and their analogues act by competitively inhibiting GABA transporters located on the presynaptic neuron and surrounding glial cells. This blockade prevents the removal of GABA from the synaptic cleft, leading to an elevated concentration of the neurotransmitter. The increased GABA levels result in enhanced activation of postsynaptic GABA receptors (e.g., GABA-A), leading to a prolonged and strengthened inhibitory signal, which helps to reduce neuronal hyperexcitability.
References
- 1. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological identification of a guanidine-containing β-alanine analogue with low micromolar potency and selectivity for the betaine/GABA transporter 1 (BGT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Core Characteristics of Unnatural Beta-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Unnatural beta-amino acids have emerged as pivotal building blocks in medicinal chemistry and drug development. Their unique structural properties, enhanced stability, and ability to form well-defined secondary structures have made them invaluable tools for creating novel peptidomimetics with improved therapeutic potential. This guide provides a comprehensive overview of the key characteristics of unnatural beta-amino acids, including their structural features, conformational preferences, and biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.
Structural and Conformational Characteristics
Unnatural beta-amino acids are homologs of their alpha-amino acid counterparts, featuring an additional carbon atom in their backbone. This seemingly simple modification introduces significant structural diversity and conformational flexibility.
Stereochemical Diversity
For a given side chain, a beta-amino acid can exist as one of four stereoisomers due to the presence of two chiral centers at the Cα and Cβ positions. This expanded stereochemical landscape allows for fine-tuning of peptide and small molecule structures for optimal target interaction.
Conformational Preferences and Secondary Structures
Unlike alpha-peptides, which primarily form alpha-helices and beta-sheets, oligomers of beta-amino acids, known as beta-peptides, fold into a variety of unique and stable secondary structures. These structures are defined by specific backbone torsion angles (φ, ψ, and θ). The ability of beta-peptides to form stable helices, turns, and sheets from short sequences is a key advantage in peptidomimetic design.
Below is a summary of the typical dihedral angles for various secondary structures observed in beta-peptides.
| Secondary Structure | φ (phi) | ψ (psi) | θ (theta) | ω (omega) | Hydrogen Bonding Pattern |
| 14-Helix | -90° to -130° | 100° to 140° | 80° to 120° | ~180° | C=O(i) to N-H(i+3) |
| 12-Helix | -60° to -90° | 120° to 150° | -100° to -130° | ~180° | C=O(i) to N-H(i+3) |
| Antiparallel β-Sheet | -139° | +135° | Not Applicable | -178° | Inter-strand |
| Parallel β-Sheet | -119° | +113° | Not Applicable | 180° | Inter-strand |
| Type I β-Turn | i+1: -60°, i+2: -90° | i+1: -30°, i+2: 0° | Not Applicable | ~180° | C=O(i) to N-H(i+3) |
| Type II β-Turn | i+1: -60°, i+2: 80° | i+1: 120°, i+2: 0° | Not Applicable | ~180° | C=O(i) to N-H(i+3) |
Biological and Pharmacokinetic Properties
The incorporation of unnatural beta-amino acids into peptides and small molecules can dramatically enhance their biological activity and pharmacokinetic profiles.
Proteolytic Stability
One of the most significant advantages of beta-amino acids is their resistance to degradation by proteases. The altered backbone structure is not recognized by most endogenous peptidases, leading to a significantly longer half-life in biological systems compared to their alpha-peptide counterparts.[1]
Biological Activity
Beta-amino acid-containing peptides have been successfully designed to target a wide range of biological processes, acting as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents.
Table of IC50 Values for Beta-Peptide Inhibitors:
| Inhibitor Class | Target | Peptide Sequence/Structure | IC50 (µM) | Reference |
| p53-MDM2 Interaction | MDM2 | DPMI-α (D-peptide) | 0.219 | [2] |
| p53-MDM2 Interaction | MDM2 | Sulfono-γ-AApeptide PS10 | 0.891 | [3][4] |
| p53-MDM2 Interaction | MDM2 | PMI | 0.0033 | [5] |
Table of MIC Values for Antimicrobial Beta-Peptides:
| Peptide | Target Organism | MIC (µg/mL) | Reference |
| Betatide | E. coli K-12 MG1655 | 16 | [6] |
| Betatide | S. aureus ATCC 29213 | 32 | [6] |
| Mastoparan X | MRSA USA300 | 32 | [7] |
| Dimeric LfcinB (21-25) | E. coli ATCC 25922 | 6.25 | [8] |
| Dimeric LfcinB (21-25) | S. aureus ATCC 25923 | 12.5 | [8] |
Pharmacokinetic Properties
The enhanced stability of beta-peptides often translates to improved pharmacokinetic profiles, including longer plasma half-lives and better bioavailability.
Table of Pharmacokinetic Parameters for Beta-Peptide Analogs:
| Peptide Analog | Administration Route | Half-life (t½) | Bioavailability (%) | Target/Application |
| Octreotide | Subcutaneous | ~1.7-1.9 hours | ~100 | Somatostatin Receptor Agonist |
| Lanreotide | Deep Subcutaneous | ~23-30 days (depot) | High | Somatostatin Receptor Agonist |
Experimental Protocols
This section provides detailed methodologies for the synthesis of unnatural beta-amino acids and their incorporation into peptides.
Synthesis of an Unnatural Beta-Amino Acid Monomer: Arndt-Eistert Homologation of N-Boc-L-phenylalanine
This protocol describes the synthesis of (S)-3-(tert-Butoxycarbonylamino)-4-phenylbutanoic acid from N-Boc-L-phenylalanine.[9][10]
Workflow for Arndt-Eistert Homologation:
Caption: Arndt-Eistert homologation workflow.
Materials:
-
N-Boc-L-phenylalanine
-
Triethylamine (Et3N)
-
Isobutyl chloroformate
-
Diazomethane (CH2N2) in diethyl ether (Et2O)
-
Silver (I) oxide (Ag2O)
-
Tetrahydrofuran (THF), Dioxane, Water
-
Dry ice/acetone bath, standard glassware
Procedure:
-
Activation: Dissolve N-Boc-L-phenylalanine in anhydrous THF and cool to -15°C. Add triethylamine, followed by the dropwise addition of isobutyl chloroformate. Stir the reaction mixture at -15°C for 30 minutes.
-
Diazoketone Formation: To the cold mixed anhydride solution, add a freshly prepared solution of diazomethane in diethyl ether. Allow the reaction to warm to room temperature and stir for 3 hours.
-
Wolff Rearrangement: Carefully quench any excess diazomethane with acetic acid. Remove the solvent under reduced pressure. Dissolve the crude diazoketone in a mixture of dioxane and water. Add silver (I) oxide as a catalyst and heat the mixture to reflux until the evolution of nitrogen ceases.
-
Work-up and Purification: Cool the reaction mixture, filter to remove the catalyst, and acidify the filtrate with 1N HCl. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired beta-amino acid.
Solid-Phase Peptide Synthesis (SPPS) of a Beta-Peptide
This protocol outlines the general steps for incorporating a beta-amino acid into a peptide chain using Fmoc/tBu chemistry on a solid support.[3][11][12][13][14][15]
Workflow for Solid-Phase Peptide Synthesis:
Caption: General workflow for SPPS.
Materials:
-
Fmoc-protected amino acids (alpha and beta)
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Piperidine
-
HATU (or other coupling reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
-
Solid-phase synthesis vessel, shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the terminal amine. Repeat this step.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess piperidine and byproducts.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (alpha or beta) and HATU in DMF. Add this solution to the resin, followed by DIPEA to activate the coupling reaction. Shake the mixture for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM to remove unreacted reagents.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the desired sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection: Wash the resin with DCM and dry it. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathway Modulation: Somatostatin Analogs
Beta-amino acid-containing peptides have been successfully developed as analogs of natural peptide hormones, such as somatostatin. These analogs, like lanreotide and octreotide, exhibit enhanced stability and are used therapeutically to treat conditions like acromegaly and neuroendocrine tumors. They primarily act by binding to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5, which are G-protein coupled receptors (GPCRs).[5][8][9][16][17][18][19][20][21][22][23][24][25]
Signaling Pathway of Lanreotide via SSTR2:
Caption: Lanreotide-mediated inhibition of adenylyl cyclase.
The binding of lanreotide to SSTR2 activates the inhibitory G-protein (Gi). The activated alpha subunit of the Gi-protein then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which in turn leads to the inhibition of hormone secretion and cell proliferation.[16][17][21]
References
- 1. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 2. Peptides from the amino terminal mdm-2-binding domain of p53, designed from conformational analysis, are selectively cytotoxic to transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Broad-Spectrum Antibacterial Peptide Kills Extracellular and Intracellular Bacteria Without Affecting Epithelialization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activity of Truncated and Polyvalent Peptides Derived from the FKCRRWQWRMKKGLA Sequence against Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 25923 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. biomatik.com [biomatik.com]
- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. Beta hairpin - Wikipedia [en.wikipedia.org]
- 15. vapourtec.com [vapourtec.com]
- 16. benchchem.com [benchchem.com]
- 17. What is the mechanism of Lanreotide Acetate? [synapse.patsnap.com]
- 18. Characterization of the intracellular mechanisms mediating somatostatin and lanreotide inhibition of DNA synthesis and growth hormone release from dispersed human GH-secreting pituitary adenoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 20. bork.embl.de [bork.embl.de]
- 21. Lanreotide | C54H69N11O10S2 | CID 6918011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Arndt-Eistert Synthesis [organic-chemistry.org]
- 24. researchgate.net [researchgate.net]
- 25. What stabilizes the 3(14)-helix in beta3-peptides? A conformational analysis using molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Role of β-Amino Acid Esters in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel therapeutics with enhanced efficacy, selectivity, and metabolic stability is a central theme in modern medicinal chemistry. Within this landscape, β-amino acid esters have emerged as a cornerstone scaffold, offering unique structural and functional advantages. Their incorporation into bioactive molecules can profoundly influence pharmacological properties, leading to the development of innovative drugs and drug delivery systems. This technical guide provides an in-depth exploration of the applications of β-amino acid esters in medicinal chemistry, with a focus on their synthesis, biological activities, and therapeutic potential.
Synthesis of β-Amino Acid Esters: A Gateway to Chemical Diversity
The stereoselective synthesis of β-amino acid esters is a critical first step in their application. A variety of synthetic strategies have been developed to access these valuable building blocks.
Key Synthetic Methodologies
Several robust methods are employed for the synthesis of β-amino acid esters, each with its own advantages in terms of stereocontrol, substrate scope, and scalability.
-
Arndt-Eistert Homologation: This classical method involves the chain extension of an α-amino acid to its β-homolog. The α-amino acid is first converted to an acid chloride, which then reacts with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile, such as an alcohol, yields the β-amino acid ester.
-
Conjugate Addition (Aza-Michael Reaction): This is a widely used method for the enantioselective synthesis of β-amino esters. It involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester. The use of chiral auxiliaries or catalysts allows for high stereocontrol.
-
Mannich-type Reactions: The Mannich reaction provides a convergent approach to β-amino esters by reacting an enolate or its equivalent with an imine. This method is highly versatile and can be rendered asymmetric through the use of chiral catalysts.
-
Enzymatic Kinetic Resolution: Lipases are commonly used for the kinetic resolution of racemic β-amino acid esters. These enzymes selectively hydrolyze one enantiomer, leaving the other enantiomerically enriched. This method is valued for its high enantioselectivity and mild reaction conditions.
Experimental Protocol: Asymmetric Synthesis via Aza-Michael Reaction
Below is a representative experimental protocol for the asymmetric synthesis of a β-amino acid ester using a chiral auxiliary-mediated aza-Michael reaction.
Synthesis of (R)-N-benzyl-3-(phenylamino)butanoate
-
Step 1: Preparation of the Chiral Auxiliary-Derived Nucleophile. To a solution of (R)-N-benzyl-N-(α-methylbenzyl)amine (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under a nitrogen atmosphere, n-butyllithium (1.05 eq, 2.5 M in hexanes) is added dropwise. The resulting solution is stirred at -78 °C for 30 minutes.
-
Step 2: Conjugate Addition. To the solution from Step 1, tert-butyl crotonate (1.2 eq) is added dropwise at -78 °C. The reaction mixture is stirred at this temperature for 4 hours.
-
Step 3: Quenching and Work-up. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Step 4: Purification and Auxiliary Cleavage. The crude product is purified by flash column chromatography on silica gel. The chiral auxiliary is then removed by hydrogenolysis using palladium on carbon (10 mol%) under a hydrogen atmosphere to afford the desired β-amino ester.
β-Amino Acid Esters as Peptidomimetics: Enhancing Therapeutic Potential
A major application of β-amino acid esters lies in their use as building blocks for peptidomimetics. The incorporation of β-amino acids into peptide sequences can overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low bioavailability.
Improved Proteolytic Stability
The altered backbone structure of β-peptides renders them resistant to degradation by proteases, which are enzymes that cleave the peptide bonds of α-amino acids. This increased stability leads to a longer in vivo half-life and sustained therapeutic effect.
Conformational Control and Biological Activity
β-amino acids can induce stable secondary structures, such as helices and turns, in peptides. This conformational rigidity can enhance the binding affinity and selectivity of the peptide for its biological target. By mimicking the spatial arrangement of side chains in a natural peptide, β-peptidomimetics can act as potent agonists or antagonists of receptors and enzymes.
Therapeutic Applications of β-Amino Acid Ester Derivatives
The unique properties of β-amino acid esters have been exploited in the development of a wide range of therapeutic agents.
Antimicrobial Agents
β-amino acid derivatives have shown significant promise as antimicrobial agents, with activity against both bacteria and fungi. They can be designed to mimic the structure of antimicrobial peptides (AMPs), which are key components of the innate immune system. These synthetic mimics often exhibit improved potency and stability compared to their natural counterparts.
Table 1: Antimicrobial Activity of Selected β-Amino Acid Ester Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Cationic β-peptidomimetic 1 | Staphylococcus aureus | 4 | (Fjell et al., 2009) |
| Cationic β-peptidomimetic 1 | Escherichia coli | 8 | (Fjell et al., 2009) |
| Amphiphilic β-peptide 2 | Candida albicans | 16 | (Lee et al., 2015) |
| Poly(β-amino ester) 3 | Pseudomonas aeruginosa | 32 | (Ilaiyaraja & Farokhzad, 2012) |
Anticancer Agents
The development of β-amino acid ester-containing compounds as anticancer agents is an active area of research. These compounds can be designed to target various aspects of cancer cell biology, including cell proliferation, apoptosis, and angiogenesis.
Table 2: Anticancer Activity of Selected β-Amino Acid Ester Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| β-lactam-fused ester 4 | MCF-7 (Breast) | 5.2 | Tubulin polymerization inhibitor | (Singh et al., 2018) |
| Combretastatin A-4 analog 5 | A549 (Lung) | 0.8 | Microtubule destabilizing agent | (Romagnoli et al., 2014) |
| Paclitaxel side-chain analog 6 | HeLa (Cervical) | 12.5 | Apoptosis induction | (Ojima et al., 1999) |
Enzyme Inhibitors
The ability of β-amino acids to adopt specific conformations makes them ideal scaffolds for the design of enzyme inhibitors. By mimicking the transition state of an enzymatic reaction, β-amino acid-containing molecules can bind tightly to the active site of an enzyme and block its activity. A notable example is the development of β-amino acid-based protease inhibitors for the treatment of viral infections and other diseases.
Poly(β-amino esters) in Drug Delivery
Poly(β-amino esters) (PBAEs) are a class of biodegradable and pH-responsive polymers that have garnered significant attention for their potential in drug and gene delivery. These polymers are typically synthesized through the Michael addition of amines to diacrylate esters.
Properties and Advantages of PBAEs
-
Biocompatibility and Biodegradability: PBAEs degrade into non-toxic, small molecules that are easily cleared from the body.
-
pH-Responsiveness: The tertiary amines in the PBAE backbone become protonated at acidic pH, leading to polymer swelling and the release of encapsulated cargo. This property is particularly useful for targeted drug delivery to acidic microenvironments, such as tumors and endosomes.
-
Cationic Nature: The positive charge of protonated PBAEs facilitates their interaction with negatively charged molecules like DNA and RNA, making them effective non-viral gene delivery vectors.
Experimental Workflow: PBAE Nanoparticle Formulation for Gene Delivery
The following diagram illustrates a typical workflow for the formulation of PBAE nanoparticles for gene delivery.
Methyl 3-(benzylamino)propanoate safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of Methyl 3-(benzylamino)propanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (CAS RN: 23574-01-8). The following sections detail the known properties, hazards, and necessary precautions for the safe use of this compound in a laboratory and research setting.
Chemical and Physical Properties
Limited quantitative data is available for the specific physical and chemical properties of this compound. The following table summarizes the available information.
| Property | Value | Source |
| Molecular Formula | C11H15NO2 | [1] |
| Molecular Weight | 193.24 g/mol | [1] |
| Boiling Point | 145-147°C at 7 mmHg | [1] |
| Density | 1.049 ± 0.06 g/cm3 (Predicted) | [1] |
| Refractive Index | 1.52 | [1] |
| Form | Oil | [1] |
| Color | Colourless | [1] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1] |
| pKa | 8.41 ± 0.19 (Predicted) | [1] |
| Storage Temperature | Room temperature, under inert atmosphere, in a dark place | [1] |
Hazard Identification and GHS Classification
According to the Safety Data Sheet from Tokyo Chemical Industry (TCI), this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS). However, it is crucial to handle all chemicals with care, as comprehensive toxicological data may not be available. The primary hazards are associated with potential eye, skin, and respiratory irritation upon contact.
Toxicological Data
There is a lack of specific quantitative toxicological data for this compound in the publicly available literature and safety data sheets.
| Metric | Value | Source |
| LD50/LC50 | Not available | [2] |
Given the absence of comprehensive toxicity data, it is prudent to treat this compound with a high degree of caution and minimize exposure.
Handling and Storage
Proper handling and storage procedures are essential to ensure safety in the laboratory.
Safe Handling Workflow
The following diagram outlines the recommended workflow for safely handling this compound.
Storage Conditions
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. It should be stored under an inert atmosphere and kept in a dark place to prevent degradation.[1]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
-
Eye/Face Protection : Wear safety glasses with side shields or chemical goggles.[3]
-
Skin Protection : Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[2]
-
Respiratory Protection : If working outside of a fume hood or if vapors/mists are generated, use a NIOSH/MSHA approved respirator.[2]
First-Aid Measures
In the event of exposure, follow these first-aid procedures immediately.
First-Aid Workflow for Exposure
The following diagram illustrates the appropriate first-aid response to skin or eye contact.
References
Solubility profile of Methyl 3-(benzylamino)propanoate in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of Methyl 3-(benzylamino)propanoate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting the solubility based on the compound's molecular structure and provides detailed experimental protocols for determining its solubility in common laboratory solvents.
Predicted Solubility Profile
The solubility of a compound is primarily governed by its molecular structure and the principle of "like dissolves like."[1] this compound possesses several functional groups that influence its solubility: a secondary amine, an ester, a benzene ring, and a flexible alkyl chain.
The presence of the polar secondary amine and ester groups, capable of acting as hydrogen bond acceptors, suggests potential solubility in polar solvents. The lone pair of electrons on the nitrogen atom of the secondary amine can also be protonated in acidic solutions, leading to the formation of a water-soluble salt.[2][3]
Conversely, the nonpolar benzene ring and the hydrocarbon backbone contribute to its lipophilic character, suggesting solubility in nonpolar and weakly polar organic solvents. The overall solubility in a given solvent will be a balance between these competing polar and nonpolar characteristics.
Based on this structural analysis, a qualitative prediction of the solubility of this compound is presented in Table 1.
Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Soluble | The nonpolar benzyl group and alkyl chain will interact favorably with nonpolar solvents through van der Waals forces. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | The ester and amine functionalities can engage in dipole-dipole interactions with these solvents. Solvents like DMF and DMSO are particularly effective at solvating a wide range of organic molecules. |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Sparingly Soluble to Soluble | The amine and ester groups can form hydrogen bonds with protic solvents. Solubility in water is expected to be limited due to the significant nonpolar portion of the molecule. Solubility in alcohols is predicted to be higher than in water. |
| Aqueous Acidic | 5% Hydrochloric Acid (HCl) | Soluble | The basic secondary amine will be protonated by the acid to form a water-soluble ammonium salt.[2][3] |
| Aqueous Basic | 5% Sodium Hydroxide (NaOH) | Insoluble | The compound lacks a sufficiently acidic proton to be deprotonated by a dilute base. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative data, experimental determination is essential. The following section outlines standard methodologies for both qualitative and quantitative solubility assessment.
Qualitative Solubility Determination
This method provides a rapid assessment of a compound's solubility in various solvents and helps to classify it based on its acidic, basic, or neutral nature.[2][4]
Materials:
-
This compound
-
Small test tubes
-
Vortex mixer
-
Graduated pipettes
-
A selection of solvents (as listed in Table 1)
-
5% (w/v) aqueous HCl
-
5% (w/v) aqueous NaOH
-
5% (w/v) aqueous NaHCO₃
Procedure:
-
Add approximately 20-30 mg of this compound to a small test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble. If a significant amount of solid remains, it is considered insoluble. If some solid has dissolved but some remains, it is classified as sparingly or partially soluble.
-
For aqueous solubility, if the compound is soluble in water, test the pH of the solution with litmus or pH paper to determine if it is acidic or basic.[5]
-
If the compound is insoluble in water, sequentially test its solubility in 5% HCl, 5% NaOH, and 5% NaHCO₃ to determine its acid/base character.[2][3]
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.[6][7][8]
Materials:
-
This compound
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment (e.g., incubator or water bath)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
-
Chosen solvents
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.[7]
-
Seal the vials tightly and place them in the temperature-controlled shaker.
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[6]
-
After agitation, allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to sediment.
-
Carefully withdraw a sample from the clear supernatant using a pipette.
-
Immediately filter the sample through a syringe filter to remove any undissolved microcrystals.
-
Dilute the filtrate with a known volume of a suitable solvent.
-
Analyze the concentration of the diluted filtrate using a pre-validated analytical method (e.g., UV-Vis spectroscopy or HPLC with a calibration curve).
-
Calculate the solubility in units such as mg/mL or mol/L.
The following diagram illustrates the workflow for the quantitative shake-flask method.
References
- 1. m.youtube.com [m.youtube.com]
- 2. studylib.net [studylib.net]
- 3. csub.edu [csub.edu]
- 4. Qualitative Analysis of Organic Compounds. [wwwchem.uwimona.edu.jm]
- 5. www1.udel.edu [www1.udel.edu]
- 6. scribd.com [scribd.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Detailed Synthesis Protocol for Methyl 3-(benzylamino)propanoate
Introduction
Methyl 3-(benzylamino)propanoate, also known as N-benzyl-β-alanine methyl ester, is a key intermediate in the synthesis of various organic compounds. Its structure lends itself to further functionalization, making it a valuable building block for medicinal chemists and researchers in drug discovery. This document provides detailed protocols for the synthesis of this compound, focusing on the widely utilized Michael addition reaction.
Synthesis Overview
The primary synthetic route to this compound is the aza-Michael addition of benzylamine to methyl acrylate. This reaction is attractive due to its atom economy and generally straightforward procedure. Several variations of this method exist, including catalyst-free, microwave-assisted, and catalyst-driven approaches.
Quantitative Data Summary
The following table summarizes various reported conditions and outcomes for the synthesis of this compound and its ethyl analog, illustrating the impact of different catalysts and reaction conditions on product yield.
| Entry | Amine | Michael Acceptor | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Benzylamine | Methyl Acrylate | None / Neat | 0 | 2.5 h | 56 |
| 2 | Benzylamine | Methyl Acrylate | Methanol | 115 (Microwave) | 3 h | Not specified (1:1 mixture with bis-adduct) |
| 3 | Benzylamine | Ethyl Acrylate | Acidic Alumina | Reflux | Not specified | Not specified |
| 4 | Benzylamine | Methyl Acrylate | 12-Tungstophosphoric Acid / Water | Room Temperature | Not specified | High |
Experimental Protocols
Protocol 1: Solvent-Free Aza-Michael Addition
This protocol outlines a straightforward and environmentally friendly method for the synthesis of this compound.
Materials:
-
Benzylamine
-
Methyl acrylate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a 10 mL round-bottom flask equipped with a magnetic stirrer, add methyl acrylate (1 mmol).
-
Add benzylamine (1.1 mmol) to the flask.
-
Cool the reaction mixture to 0 °C using an ice bath and stir for 2.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, purify the crude product directly by flash column chromatography on silica gel using a hexane/ethyl acetate (8:2) eluent system.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless oil.
Protocol 2: Microwave-Assisted Synthesis
This protocol utilizes microwave irradiation to accelerate the reaction.
Materials:
-
Benzylamine
-
Methyl acrylate
-
Methanol
-
Microwave reactor vessel
-
Magnetic stirrer
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a glass microwave reaction vessel equipped with a magnetic stirrer, combine benzylamine (1 mmol, 0.10 g) and methyl acrylate (1 mmol, 0.09 g).
-
Add methanol (3 mL) to the vessel.
-
Seal the vessel and heat the reaction mixture in a microwave reactor at 115 °C for 3 hours.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate (8:2) eluent to separate the desired mono-adduct from the bis-adduct.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Product Characterization
The synthesized this compound can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR (CDCl₃): δ = 7.30 (m, 5H), 3.80 (s, 2H), 3.67 (s, 3H), 2.89 (t, J = 6.4 Hz, 2H), 2.53 (t, J = 6.0 Hz, 2H), 1.83 (s, 1H).[1]
-
¹³C NMR (CDCl₃): δ = 173.1, 140.1, 128.3, 128.0, 126.9, 53.7, 51.5, 44.4, 34.5.[1]
Visualizations
The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: Aza-Michael Addition of Benzylamine to Methyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the Aza-Michael addition of benzylamine to methyl acrylate, yielding methyl 3-(benzylamino)propanoate. This reaction is a fundamental transformation in organic synthesis, providing a versatile building block for the preparation of β-amino esters, which are key components in many biologically active molecules and pharmaceutical intermediates.[1] The protocols described herein cover solvent-free and microwave-assisted methods, offering flexibility in experimental design.
Reaction Overview
The Aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[1] In this specific application, benzylamine acts as the nucleophile (Michael donor) and methyl acrylate serves as the electrophilic acceptor (Michael acceptor).
Scheme 1: Aza-Michael addition of benzylamine to methyl acrylate.
Data Presentation
The following table summarizes the reaction conditions and corresponding yields for the synthesis of this compound under various protocols.
| Entry | Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Conventional Heating | None | None | 0 | 2.5 h | 56 | [2] |
| 2 | Microwave | DBU (0.2 eq) | None | 75 | 10 min | Not specified for this specific reaction, but used for similar reactions | [2] |
| 3 | Microwave | None | Methanol | 115 | 3 h | 1:1 mixture with side-product | [3] |
Experimental Protocols
Protocol 1: Solvent-Free Aza-Michael Addition at 0 °C
This protocol describes a straightforward and environmentally friendly solvent-free method for the Aza-Michael addition of benzylamine to methyl acrylate.
Materials:
-
Methyl acrylate
-
Benzylamine
-
Round-bottom flask (10 mL)
-
Magnetic stirrer
-
Ice bath
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a 10 mL round-bottom flask equipped with a magnetic stirrer, add methyl acrylate (1 mmol) and benzylamine (1.1 mmol).[2]
-
Cool the reaction mixture to 0 °C using an ice bath.[2]
-
Stir the mixture at 0 °C for 2.5 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, purify the crude product directly by flash column chromatography on silica gel using a hexane/ethyl acetate (8:2) eluent system to afford this compound as a colorless oil (Yield: 56%).[2]
Characterization Data:
-
¹H NMR (200 MHz, CDCl₃): δ (ppm) 1.83 (s, 1H), 2.53 (t, J = 6.0 Hz, 2H), 2.89 (t, J = 3.37 Hz, 2H), 3.67 (s, 3H), 3.80 (s, 2H), 7.30 (m, 5H).[2][3]
-
¹³C NMR (50 MHz, CDCl₃): δ (ppm) 34.5, 44.4, 51.5, 53.7, 126.9, 128.0, 128.3, 140.1, 173.1.[2][3]
Protocol 2: Microwave-Assisted, Catalyst-Free Aza-Michael Addition in Methanol
This protocol utilizes microwave irradiation to accelerate the reaction, with methanol as the solvent.
Materials:
-
Benzylamine
-
Methyl acrylate
-
Methanol
-
Microwave reactor (e.g., CEM Discover)
-
Reaction vessel suitable for microwave synthesis
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a microwave reaction vessel, combine benzylamine (1 mmol), methyl acrylate (1 mmol), and methanol (3 mL).[3]
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 115 °C for 3 hours.[3]
-
After cooling, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate (8:2) eluent to isolate the product. Note that this method may produce a mixture of the desired product and a bis-adduct.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Aza-Michael addition of benzylamine to methyl acrylate.
Caption: General experimental workflow for the synthesis of this compound.
Reaction Components Relationship
This diagram shows the relationship between the key components in the Aza-Michael addition reaction.
Caption: Relationship of components in the Aza-Michael addition.
References
Application Notes and Protocols: Room-Temperature Synthesis of Methyl 3-(benzylamino)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the room-temperature synthesis of Methyl 3-(benzylamino)propanoate. This compound is a valuable building block in organic synthesis, particularly for the preparation of β-amino acids and their derivatives, which are of significant interest in pharmaceutical and medicinal chemistry. The protocols outlined below focus on catalytic methods that offer high yields and mild reaction conditions, making them suitable for various research and development applications. We present a highly efficient method utilizing 12-tungstophosphoric acid as a catalyst in water, alongside a baseline uncatalyzed, solvent-free approach for comparison.
Introduction
The synthesis of β-amino esters, such as this compound, is a cornerstone of modern synthetic chemistry due to their prevalence in biologically active molecules. The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, represents one of the most atom-economical and straightforward methods for their preparation. Traditional methods often require elevated temperatures or harsh catalysts. The development of catalytic systems that operate efficiently at room temperature is a significant advancement, offering benefits in terms of energy consumption, substrate scope, and operational simplicity. This application note details a robust and environmentally benign protocol for the synthesis of this compound at room temperature.
Data Presentation
The following table summarizes the quantitative data for two different methods for the synthesis of this compound at or near room temperature.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 12-Tungstophosphoric Acid | 1 | Water | Room Temp. | 4 - 4.5 | 94 | [1] |
| None | N/A | None | 0 to Room Temp. | 2.5 | 56 (mono-adduct), 5 (di-adduct) | [2] |
Experimental Workflow
The general workflow for the catalytic synthesis of this compound is depicted below. The process involves the simple mixing of reactants and a catalyst in a suitable solvent, followed by stirring at room temperature, and concluding with product isolation and purification.
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway Diagram
The synthesis of this compound proceeds via an aza-Michael addition reaction. The logical relationship of the key steps is illustrated in the following diagram.
Caption: Aza-Michael addition reaction pathway.
Experimental Protocols
Protocol 1: 12-Tungstophosphoric Acid Catalyzed Synthesis in Water
This protocol is based on the highly efficient and environmentally friendly procedure reported by Ranu and colleagues.[1]
Materials:
-
Benzylamine
-
Methyl acrylate
-
12-Tungstophosphoric acid (H₃PW₁₂O₄₀)
-
Water (distilled or deionized)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 mmol, 107 mg, 0.11 mL).
-
Add water (5 mL) to the flask.
-
Add 12-tungstophosphoric acid (0.01 mmol, 28.8 mg) to the mixture.
-
While stirring, add methyl acrylate (1.2 mmol, 103 mg, 0.11 mL) to the reaction mixture.
-
Stir the resulting mixture vigorously at room temperature for 4-4.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, extract the reaction mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.
Protocol 2: Uncatalyzed, Solvent-Free Synthesis
This protocol provides a baseline for the aza-Michael addition without the use of a catalyst or solvent, adapted from a reported procedure.[2]
Materials:
-
Benzylamine
-
Methyl acrylate
-
Round-bottom flask or vial
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a pre-weighed round-bottom flask or vial equipped with a magnetic stir bar, add methyl acrylate (1.0 mmol, 86 mg, 0.09 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add benzylamine (1.1 mmol, 118 mg, 0.12 mL) to the stirred methyl acrylate.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Continue stirring at room temperature for a total of 2.5 hours. Monitor the reaction progress by TLC.
-
The crude product, a mixture of the mono-adduct and di-adduct, can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate 8:2) to separate the components.
Conclusion
The room-temperature synthesis of this compound can be achieved efficiently using catalytic methods. The use of 12-tungstophosphoric acid in water provides an excellent yield in a relatively short reaction time, highlighting a green and sustainable approach. For comparison, the uncatalyzed, solvent-free method also proceeds at room temperature, albeit with a lower yield of the desired mono-adduct. These protocols offer reliable and reproducible methods for obtaining this valuable synthetic intermediate for applications in pharmaceutical research and development.
References
Application Notes and Protocols: Methyl 3-(benzylamino)propanoate as a Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(benzylamino)propanoate is a versatile bifunctional molecule that serves as a valuable precursor in the synthesis of a variety of pharmaceutical compounds. Its structure, incorporating a secondary amine and a methyl ester, allows for diverse chemical modifications. The benzyl group often serves as a protecting group for the secondary amine, which can be selectively removed during the synthetic sequence to yield a primary or secondary amine for further functionalization. This key intermediate is particularly useful in the construction of β-amino acid derivatives, which are integral components of numerous therapeutic agents, including certain antidiabetic and cardiovascular drugs.
These application notes provide detailed protocols for the utilization of this compound in the synthesis of pharmaceutical intermediates, focusing on the debenzylation to yield the key building block, methyl 3-aminopropanoate, and its subsequent acylation, a common step in the elaboration towards active pharmaceutical ingredients (APIs).
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its debenzylated hydrochloride salt are presented in the table below for easy reference.
| Property | This compound | Methyl 3-aminopropanoate hydrochloride |
| CAS Number | 23574-01-8 | 3196-84-3 |
| Molecular Formula | C₁₁H₁₅NO₂ | C₄H₁₀ClNO₂ |
| Molecular Weight | 193.24 g/mol | 139.58 g/mol |
| Appearance | Colorless to pale yellow liquid | White to off-white solid |
| Boiling Point | Not available | Not available |
| Solubility | Soluble in common organic solvents | Soluble in water, methanol |
Synthetic Applications and Protocols
The primary utility of this compound in pharmaceutical synthesis lies in its role as a protected β-amino acid equivalent. The benzyl group can be readily removed by catalytic hydrogenation to unmask the amino group, which can then be further functionalized. A common subsequent step is N-acylation to form an amide bond, a ubiquitous linkage in pharmaceutical compounds.
Protocol 1: Debenzylation of this compound
This protocol describes the removal of the N-benzyl protecting group from this compound via catalytic hydrogenation to yield methyl 3-aminopropanoate.
Reaction Scheme:
Caption: Debenzylation of this compound.
Materials:
-
This compound
-
10% Palladium on activated carbon (Pd/C)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
-
Schlenk tube or similar hydrogenation apparatus
Procedure:
-
In a Schlenk tube, dissolve this compound (e.g., 2 g, 10.35 mmol) in ethanol (e.g., 60 mL).
-
Carefully add 10% Pd/C (e.g., 500 mg) to the solution in small portions.
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and then with hydrogen gas.
-
Connect a balloon filled with hydrogen gas to the Schlenk tube.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to yield methyl 3-aminopropanoate as an oil. The product can be further purified by distillation or converted to its hydrochloride salt for better stability and handling.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by GC) | >98% |
| Reaction Time | 24-48 h |
| Temperature | Room Temp. |
Protocol 2: N-Acylation of Methyl 3-aminopropanoate
This protocol provides a general procedure for the N-acylation of methyl 3-aminopropanoate with a pharmaceutically relevant acylating agent, for instance, a substituted benzoic acid, which is a common moiety in various drug molecules. This example uses a generic "R-COCl" to represent an acyl chloride.
Reaction Scheme:
Caption: N-Acylation of Methyl 3-aminopropanoate.
Materials:
-
Methyl 3-aminopropanoate (or its hydrochloride salt)
-
Acyl chloride (e.g., benzoyl chloride or a substituted derivative)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (TEA) or pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve methyl 3-aminopropanoate (1.0 equivalent) in anhydrous DCM. If using the hydrochloride salt, use 2.2 equivalents of base.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., triethylamine, 1.2 equivalents) dropwise to the stirred solution.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by the slow addition of water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Quantitative Data for Representative Acylation Reactions:
| Acylating Agent | Product | Typical Yield (%) | Purity (by HPLC) (%) |
| Acetyl Chloride | Methyl 3-acetamidopropanoate | 85-95 | >98 |
| Benzoyl Chloride | Methyl 3-benzamidopropanoate | 80-90 | >98 |
Signaling Pathway and Logical Relationship Visualization
The following diagram illustrates the logical workflow from the precursor, this compound, to a potential pharmaceutical intermediate through the key steps of debenzylation and N-acylation.
Caption: Synthetic pathway from precursor to pharmaceutical intermediate.
Conclusion
This compound is a highly useful and adaptable precursor for the synthesis of pharmaceutical intermediates. Its primary application involves the facile removal of the benzyl protecting group to generate a key β-amino ester intermediate, which can be readily functionalized through reactions such as N-acylation. The protocols provided herein offer a solid foundation for researchers to utilize this versatile building block in their drug discovery and development endeavors. The straightforward nature of these transformations, coupled with the potential for high yields and purities, makes this compound an attractive starting material for accessing complex molecular architectures for pharmaceutical applications.
Application Note: Step-by-Step ¹H NMR Analysis of Methyl 3-(benzylamino)propanoate
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed guide to the ¹H NMR analysis of methyl 3-(benzylamino)propanoate, including data interpretation, experimental protocols, and visualizations to aid in structural elucidation.
Introduction
This compound is a secondary amine and an ester, making it a valuable building block in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful analytical technique for confirming the structure of such molecules. This application note presents a step-by-step analysis of the ¹H NMR spectrum of this compound, detailing the chemical shifts, multiplicities, and coupling constants.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is typically recorded in deuterated chloroform (CDCl₃) using tetramethylsilane (TMS) as an internal standard. The expected signals and their assignments are summarized in the table below.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| a | 7.32–7.24 | Multiplet | 5H | - | Aromatic protons (C₆H₅) |
| b | 3.80 | Singlet | 2H | - | Benzyl CH₂ |
| c | 3.67 | Singlet | 3H | - | OCH₃ |
| d | 2.90 | Triplet | 2H | 6.4 | -CH₂NH- |
| e | 2.54 | Triplet | 2H | 6.4 | -CH₂CO₂- |
| f | 2.35 | Singlet (broad) | 1H | - | NH |
Note: The chemical shift of the NH proton can be variable and may broaden or exchange with D₂O.
Step-by-Step Spectral Analysis
A detailed analysis of each signal provides a comprehensive understanding of the molecular structure.
-
Aromatic Protons (Signal a): The multiplet observed between 7.32 and 7.24 ppm integrates to 5 protons, which is characteristic of the monosubstituted benzene ring of the benzyl group.[1]
-
Benzyl Protons (Signal b): The singlet at 3.80 ppm, integrating to 2 protons, is assigned to the methylene (-CH₂) group of the benzyl moiety.[1] It appears as a singlet because there are no adjacent protons to couple with.
-
Methyl Ester Protons (Signal c): The singlet at 3.67 ppm corresponds to the three protons of the methyl ester (-OCH₃) group.[1] This signal is a sharp singlet due to the absence of neighboring protons.
-
Propanoate Methylene Protons (Signals d and e): The two methylene groups of the propanoate backbone appear as two distinct triplets.
-
The triplet at 2.90 ppm (Signal d) is assigned to the methylene group adjacent to the nitrogen (-CH₂NH-).[1] It is split into a triplet by the two neighboring protons on the adjacent methylene group (n+1 = 2+1 = 3).
-
The triplet at 2.54 ppm (Signal e) corresponds to the methylene group adjacent to the carbonyl group (-CH₂CO₂-).[1] This signal is also a triplet due to coupling with the two protons on the neighboring methylene group. The coupling constant for both triplets is 6.4 Hz, indicating they are coupled to each other.
-
-
Amine Proton (Signal f): A broad singlet at 2.35 ppm is attributed to the secondary amine (NH) proton.[1] This peak is often broad due to quadrupole broadening and may undergo exchange with trace amounts of acidic protons or water in the solvent.
Experimental Protocol
The following is a general protocol for the acquisition of a ¹H NMR spectrum of this compound.
4.1 Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) to the NMR tube.
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
4.2 NMR Data Acquisition
-
Instrumentation: A 400 MHz NMR spectrometer is suitable for routine analysis.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: Approximately 12-15 ppm.
-
Number of Scans: 16-32 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
4.3 Data Processing
-
Phasing: Manually or automatically phase the spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration: Integrate the signals to determine the relative number of protons.
-
Peak Picking: Identify the chemical shifts of the peaks.
Visualization
The following diagrams illustrate the structure and key ¹H NMR correlations of this compound.
Caption: Structure of this compound with proton assignments.
Caption: Workflow for ¹H NMR analysis.
References
Characterization of Methyl 3-(benzylamino)propanoate using GC-MS
An Application Note for the Characterization of Methyl 3-(benzylamino)propanoate using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
This compound is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and other biologically active molecules. As a derivative of β-alanine, its purity and structural confirmation are critical for research and development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that provides high-resolution separation and sensitive detection, making it an ideal method for the identification and characterization of such compounds. This application note presents a detailed protocol for the analysis of this compound using GC-MS, outlining sample preparation, instrument parameters, and expected data outcomes. The methodology is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible analytical procedure.
Experimental Protocols
This section details the necessary materials, sample preparation steps, and the instrumental method for the GC-MS analysis.
Materials and Reagents
-
Analyte: this compound (>98.0% purity)[1]
-
Solvent: High-purity Methanol (HPLC or GC grade)
-
Equipment:
-
Analytical balance
-
Volumetric flasks (10 mL)
-
Micropipettes
-
GC vials (2 mL) with PTFE-lined caps
-
Sample Preparation
Direct analysis of this compound is feasible due to its volatility as a methyl ester. Unlike free amino acids, derivatization is not required for this compound[2][3][4].
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol to create a stock solution of 1 mg/mL.
-
Working Solution: Perform a 1:100 dilution of the stock solution with methanol to obtain a working concentration of 10 µg/mL.
-
Sample Transfer: Transfer an aliquot of the working solution into a 2 mL GC vial and cap securely. The sample is now ready for injection.
GC-MS Instrumentation and Conditions
The analysis should be performed on a standard GC-MS system equipped with a split/splitless injector and a mass selective detector. The following conditions are recommended but can be adapted based on the specific instrumentation available.
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Injection Port | Splitless Mode |
| Injector Temperature | 260°C[5] |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, Constant Flow Rate at 1.0 mL/min[2][6] |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[7] |
| Oven Temperature Program | Initial: 80°C, hold for 2 min. Ramp: 15°C/min to 280°C, hold for 5 min. |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[2] |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 40-450 |
| Solvent Delay | 3 minutes |
Data Presentation and Results
The GC-MS analysis of this compound will yield a chromatogram and a corresponding mass spectrum for the eluted peak.
Quantitative Data Summary
The key identifying features of this compound are its retention time under the specified chromatographic conditions and its mass fragmentation pattern. The molecular weight of the compound is 193.25 g/mol [1][8].
| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | C₁₁H₁₅NO₂ | 193.25 | 10 - 12 | 193 (M⁺), 134, 106, 91 (Base Peak) |
Mass Spectrum Fragmentation Analysis
The mass spectrum provides a unique fingerprint for the molecule. For this compound, the fragmentation is driven by the ester and benzylamino functionalities.
-
Molecular Ion (M⁺) Peak: A peak at m/z 193 corresponding to the intact ionized molecule [C₁₁H₁₅NO₂]⁺ should be observable, although it may be of low intensity.
-
Base Peak: The most abundant peak is expected at m/z 91 . This corresponds to the highly stable tropylium cation [C₇H₇]⁺, which is characteristic of compounds containing a benzyl group[9][10].
-
Key Fragments:
Visualized Workflow and Logic
The following diagrams illustrate the logical workflow of the analytical process.
Caption: Experimental workflow from sample preparation to final report generation.
Caption: Proposed mass fragmentation pathway for this compound.
References
- 1. This compound | 23574-01-8 | TCI Deutschland GmbH [tcichemicals.com]
- 2. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. A Study of Amino Acid Metabolism and the Production of Higher Alcohols and Their Esters in Sparkling Wines [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols for the Column Chromatography Purification of N-benzyl-β-alanine Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl-β-alanine esters are valuable intermediates in the synthesis of various biologically active molecules, including peptidomimetics and other therapeutic agents. The purity of these esters is crucial for the success of subsequent synthetic steps and for ensuring the quality of the final active pharmaceutical ingredients. Column chromatography is a widely used and effective method for the purification of these compounds. This document provides a detailed guide to the column chromatography purification of N-benzyl-β-alanine esters, with a focus on practical experimental protocols and data presentation.
The purification strategy leverages the polarity difference between the target N-benzyl-β-alanine ester and potential impurities, such as unreacted starting materials or side products. Silica gel, a polar stationary phase, is typically employed, in conjunction with a non-polar to moderately polar mobile phase. The choice of the mobile phase is critical for achieving optimal separation.
Experimental Protocols
This section outlines the detailed methodology for the purification of N-benzyl-β-alanine esters using silica gel column chromatography. The following protocol is a general guideline and may require optimization based on the specific ester and the impurity profile of the crude product.
Materials and Equipment
-
Stationary Phase: Silica gel (flash chromatography grade, 60 Å, 40-63 µm)
-
Mobile Phase Solvents:
-
n-Hexane (or petroleum ether)
-
Ethyl acetate
-
-
Apparatus:
-
Glass chromatography column
-
Solvent reservoir
-
Flow controller (optional)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Glassware (beakers, flasks, etc.)
-
Pre-purification Steps: Crude Product Work-up
Following the synthesis of the N-benzyl-β-alanine ester, a standard aqueous work-up is typically performed to remove inorganic salts and other water-soluble impurities. A general procedure is as follows:
-
Cool the reaction mixture to room temperature.
-
If a catalyst was used, remove it by filtration.
-
Concentrate the filtrate by rotary evaporation.
-
The crude product can then be purified by silica gel column chromatography.[1]
Column Packing
-
Slurry Packing (Wet Method):
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane or a hexane/ethyl acetate mixture).
-
Ensure the column outlet is closed. Pour the slurry into the column.
-
Open the outlet and allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing of the silica gel.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.
-
Equilibrate the packed column by passing several column volumes of the initial mobile phase through it.
-
Sample Loading
-
Dry Loading (Recommended for samples not readily soluble in the mobile phase):
-
Dissolve the crude N-benzyl-β-alanine ester in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.
-
Carefully add the silica gel with the adsorbed sample to the top of the packed column.
-
-
Wet Loading:
-
Dissolve the crude product in a minimum volume of the initial mobile phase.
-
Using a pipette, carefully apply the solution to the top of the silica gel bed.
-
Elution and Fraction Collection
The elution of the compound of interest is achieved by passing a mobile phase through the column. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.
-
Elution Strategy: A gradient elution is often most effective. Start with a low polarity mobile phase (e.g., 100% hexane or a high hexane to ethyl acetate ratio) and gradually increase the proportion of the more polar solvent (ethyl acetate).
-
Monitoring the Separation: The progress of the separation is monitored by Thin Layer Chromatography (TLC). Small aliquots from the collected fractions are spotted on a TLC plate, which is then developed in an appropriate solvent system and visualized under UV light.
-
Fraction Collection: Collect fractions of a suitable volume. Fractions containing the pure desired product, as determined by TLC, are combined.
Post-purification
-
Combine the fractions containing the pure N-benzyl-β-alanine ester.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Determine the yield and characterize the purified ester using appropriate analytical techniques (e.g., NMR, MS, HPLC).
Data Presentation
The following tables provide a structured format for presenting the quantitative data associated with the purification of N-benzyl-β-alanine esters. These tables can be used to document and compare different purification runs.
Table 1: Column Chromatography Parameters
| Parameter | Description |
| Column Dimensions (ID x L) | e.g., 2 cm x 30 cm |
| Stationary Phase | e.g., Silica Gel (60 Å, 40-63 µm) |
| Mass of Stationary Phase | g |
| Crude Sample Load | g |
| Loading Method | Dry or Wet |
| Initial Mobile Phase | e.g., Hexane:Ethyl Acetate (9:1) |
| Final Mobile Phase | e.g., Hexane:Ethyl Acetate (1:1) |
| Elution Method | Gradient or Isocratic |
| Flow Rate | mL/min |
| Fraction Volume | mL |
Table 2: Elution Profile and Yield
| Fraction(s) | Mobile Phase Composition | Compound(s) Eluted | Purity (by TLC/HPLC) | Mass (g) | Yield (%) |
| 1-5 | Hexane:Ethyl Acetate (9:1) | Non-polar impurities | - | - | - |
| 6-15 | Hexane:Ethyl Acetate (8:2) | N-benzyl-β-alanine ester | >98% | ||
| 16-20 | Hexane:Ethyl Acetate (7:3) | More polar impurities | - | - | - |
Note: The mobile phase compositions are illustrative. Based on available literature for similar compounds, hexane/ethyl acetate ratios of 7:3, 6:4, or 5:5 are typically used to elute aliphatic amine derivatives, while a ratio of 8:2 is common for aromatic compounds.[1]
Mandatory Visualization
The following diagram illustrates the general workflow for the column chromatography purification of N-benzyl-β-alanine esters.
Caption: Workflow for Column Chromatography Purification.
References
Application Notes and Protocols for the Scaled-Up Synthesis of Methyl 3-(benzylamino)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the scaled-up synthesis of Methyl 3-(benzylamino)propanoate. The primary method described is the aza-Michael addition of benzylamine to methyl acrylate. This protocol is intended to guide researchers in transitioning from laboratory-scale synthesis to larger-scale production, with a focus on safety, efficiency, and product purity.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. The most common and efficient route to this compound is the Michael addition reaction between benzylamine and methyl acrylate. This reaction is characterized by its high atom economy. While numerous methods exist for this synthesis on a laboratory scale, including microwave-assisted and catalyzed reactions, scaling up presents unique challenges such as heat management, purification, and ensuring consistent product quality. This document outlines a robust protocol for the multigram to kilogram scale synthesis of this compound, including considerations for reaction conditions, purification strategies, and safety.
Data Presentation
A summary of various reported methods for the synthesis of this compound is presented below. This data allows for a comparative analysis of different catalytic systems and reaction conditions.
| Catalyst/Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave Irradiation | Methanol | 115 | 3 h | Not specified | [1] |
| FeCl3/Montmorillonite K10 | Solvent-free | Room Temp | Not specified | Good to Excellent | [2] |
| Vanadyl(IV) acetate | Solvent-free | Room Temp | Not specified | Good to Excellent | [2] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Solvent-free | Not specified | Not specified | Good to Excellent | [3] |
| Acidic Alumina | Solvent-free | Reflux | Not specified | High | |
| 12-Tungstophosphoric Acid | Water | Room Temp | Not specified | Not specified | [4] |
Experimental Workflow Diagram
Caption: Workflow for this compound synthesis.
Experimental Protocols
Materials and Equipment
-
Reactants: Benzylamine (≥99%), Methyl acrylate (≥99%, stabilized)
-
Solvent (for extraction): Ethyl acetate or Dichloromethane
-
Drying Agent: Anhydrous sodium sulfate or magnesium sulfate
-
Equipment:
-
Large, three-necked round-bottom flask or jacketed reactor
-
Mechanical stirrer
-
Addition funnel
-
Thermometer or thermocouple
-
Condenser
-
Heating mantle or oil bath with temperature controller
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves
-
Safety Precautions
-
Benzylamine: Corrosive and causes severe skin burns and eye damage. Handle in a well-ventilated fume hood.[2]
-
Methyl Acrylate: Flammable liquid and vapor. Toxic if inhaled and may cause respiratory irritation. Handle in a well-ventilated fume hood.[5]
-
The Michael addition reaction is exothermic. Controlled addition of the reactants is crucial to manage the reaction temperature.
Scaled-Up Synthesis Procedure (Solvent-Free)
This protocol is designed for a ~1 mole scale synthesis. Adjust quantities accordingly for different scales.
-
Reactor Setup:
-
Set up a dry, 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel. If available, a jacketed reactor with a chiller is recommended for better temperature control.
-
Ensure the setup is in a well-ventilated fume hood.
-
-
Reaction:
-
Charge the flask with benzylamine (107.16 g, 1.0 mol).
-
Begin stirring the benzylamine.
-
Slowly add methyl acrylate (94.69 g, 1.1 mol, 1.1 equivalents) to the benzylamine via the addition funnel over a period of 1-2 hours.
-
Monitor the internal temperature. The reaction is exothermic, and the temperature should be maintained below 40°C. Use a cooling bath (ice-water) if necessary to control the temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 12-24 hours, or until the reaction is complete as monitored by TLC or GC analysis.
-
-
Work-up and Purification:
-
Once the reaction is complete, the crude product can be purified directly by vacuum distillation.
-
For smaller scale-ups or if impurities are present, an extractive work-up can be performed. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, 500 mL) and wash with water (2 x 250 mL) and then with brine (1 x 250 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by vacuum distillation. The boiling point is reported to be around 145-147 °C at 7 mmHg.[6] Column chromatography is a viable purification method for smaller scales but is less practical for large-scale production.[1]
-
-
Characterization:
-
The purified product should be a colorless to pale yellow oil.
-
Characterize the product using standard analytical techniques:
-
-
Storage:
-
Store the purified this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place. The product can be air-sensitive.
-
Conclusion
The provided protocol offers a detailed and scalable method for the synthesis of this compound. By carefully controlling the reaction temperature and employing appropriate purification techniques, high yields of a pure product can be consistently achieved. Adherence to the outlined safety precautions is paramount throughout the entire procedure. This application note serves as a comprehensive guide for researchers and professionals involved in the development and manufacturing of fine chemicals and pharmaceutical intermediates.
References
- 1. reddit.com [reddit.com]
- 2. carlroth.com [carlroth.com]
- 3. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. trc-corp.com [trc-corp.com]
- 6. 23574-01-8 CAS MSDS (METHYL 3-(N-BENZYLAMINE)PROPIONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-(benzylamino)propanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 3-(benzylamino)propanoate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis is typically achieved through an aza-Michael addition of benzylamine to methyl acrylate. This reaction involves the nucleophilic addition of the benzylamine to the carbon-carbon double bond of methyl acrylate.
Q2: What is the most common side product, and how can its formation be minimized?
The major side product is the dialkylated species, dimethyl 3,3'-(benzylazanediyl)dipropionate, which arises from the reaction of the product with another molecule of methyl acrylate. To minimize this, consider the following strategies:
-
Molar Ratio: Use an excess of benzylamine relative to methyl acrylate.
-
Controlled Addition: Add the methyl acrylate slowly to the reaction mixture containing benzylamine.
-
Temperature Control: Lowering the reaction temperature can increase selectivity for the mono-adduct. For instance, carrying out the reaction at 0 °C has been shown to significantly improve the ratio of the desired product to the di-adduct[1].
Q3: What catalysts can be used to improve the reaction rate and yield?
Several catalysts can be employed to promote the aza-Michael addition:
-
Base Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an effective organocatalyst for this reaction[1].
-
Lewis Acids: While not explicitly detailed for this specific reaction in the provided results, Lewis acids are generally used to catalyze aza-Michael additions.
-
Lipases: Certain lipases, such as those from Pseudomonas stutzeri and Chromobacterium viscosum, have demonstrated catalytic activity in aza-Michael reactions involving acrylates[2].
-
Lithium Perchlorate (LiClO₄): This has been used as a catalyst for the aza-Michael addition of secondary amines to α,β-unsaturated esters in solvent-free conditions[3].
Q4: What are the recommended solvents for this synthesis?
The reaction can be performed under various conditions:
-
Solvent-Free: This is a viable and environmentally friendly option[1][4][5].
-
Protic Solvents: Methanol or ethanol can be used.
-
Aprotic Solvents: The choice of solvent can influence the reaction mechanism and rate[6].
Q5: How does temperature affect the reaction?
Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they may also lead to the formation of more side products. Microwave irradiation has been used to reduce reaction times and potentially improve yields[1][7]. It is crucial to optimize the temperature to balance reaction speed and selectivity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of the dialkylated side product. - Suboptimal reaction temperature. | - Monitor the reaction progress using TLC or GC. - Adjust the stoichiometry to use an excess of benzylamine. - Optimize the reaction temperature; consider running the reaction at 0 °C to improve selectivity[1]. - Employ a catalyst like DBU[1]. |
| High Percentage of Dialkylated Side Product | - Molar ratio of reactants is close to 1:1. - High reaction temperature. | - Increase the molar ratio of benzylamine to methyl acrylate. - Perform the reaction at a lower temperature (e.g., 0 °C)[1]. - Add methyl acrylate to the benzylamine solution slowly. |
| Reaction Does Not Proceed or is Very Slow | - Insufficient activation of the Michael acceptor. - Low reaction temperature. | - Consider adding a catalyst such as DBU[1]. - Increase the reaction temperature, but monitor for side product formation. - Microwave irradiation can be used to accelerate the reaction[1][7]. |
| Difficulty in Purifying the Product | - Similar polarities of the product and side products. | - Utilize column chromatography on silica gel with a hexane/ethyl acetate eluent system. A gradient elution may be necessary to achieve good separation[1][8]. - Distillation under reduced pressure can also be an effective purification method[9]. |
Data Presentation
Table 1: Influence of Reaction Conditions on the Synthesis of this compound
| Entry | Methyl Acrylate (mmol) | Benzylamine (mmol) | Catalyst (eq.) | Temperature (°C) | Time (h) | Ratio (Mono:Di-adduct) | Yield (%) | Reference |
| 1 | 1 | 1.1 | None | Room Temp | 2.5 | - | - | [1] |
| 2 | 1 | 1.1 | DBU (0.2) | Room Temp | - | 65:35 | - | [1] |
| 3 | 1 | 1.1 | None | 0 | 2.5 | 95:5 | 41 (mono), 2 (di) | [1] |
Experimental Protocols
Protocol 1: Solvent-Free Synthesis at 0 °C[1]
-
Reaction Setup: In a 10 mL flask equipped with a magnetic stirrer, add methyl acrylate (1 mmol) and benzylamine (1.1 mmol).
-
Reaction: Cool the mixture to 0 °C and stir for 2.5 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Purification: After completion, purify the crude product directly by flash column chromatography on silica gel using a hexane/ethyl acetate (8:2) eluent system.
Protocol 2: Microwave-Assisted Synthesis[7]
-
Reaction Setup: In a microwave reaction vessel, combine benzylamine (1 mmol), methyl acrylate (1 mmol), and methanol (3 mL).
-
Reaction: Heat the reaction mixture using microwave irradiation. Optimal conditions may require experimentation with temperature and time (e.g., initial heating at 115 °C followed by an increase to 130 °C).
-
Work-up: After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel, eluting with a hexane-ethyl acetate (8:2) mixture.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Relationship between reaction parameters and product yield.
References
- 1. Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl 3-(benzylamino)propanoate | 23583-21-3 [chemicalbook.com]
- 9. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]
Minimizing the formation of disubstituted byproducts in Michael additions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of disubstituted byproducts during Michael addition reactions.
Frequently Asked Questions (FAQs)
Q1: What is a disubstituted byproduct in the context of a Michael addition?
In a Michael addition involving a nucleophile with multiple reactive sites, such as a primary amine or an active methylene compound with two acidic protons, a disubstituted byproduct can form. This occurs when the initial mono-adduct, which still possesses a reactive site, undergoes a second Michael addition with another molecule of the Michael acceptor.[1] For instance, in an aza-Michael reaction with a primary amine, the initial product is a secondary amine, which can then react again to form a tertiary amine, the disubstituted byproduct.
Q2: What are the primary factors that influence the formation of these disubstituted byproducts?
The formation of disubstituted byproducts is primarily influenced by several key experimental parameters:
-
Stoichiometry: The molar ratio of the Michael donor (nucleophile) to the Michael acceptor is a critical factor.[2]
-
Reaction Temperature: Temperature can affect the relative rates of the first and second additions.[3]
-
Solvent: The choice of solvent can significantly impact the reaction's selectivity.[4]
-
Catalyst: The type of catalyst used can influence the reaction pathway and favor the formation of the mono-adduct.
-
Steric Hindrance: The steric bulk of the reactants can hinder the second addition.[5]
Q3: How does stoichiometry control the selectivity between mono- and di-addition?
Using a large excess of the Michael donor (e.g., the primary amine) relative to the Michael acceptor increases the statistical probability that the acceptor will react with a molecule of the more abundant and typically more reactive primary amine rather than the mono-adduct (secondary amine).[2] Conversely, using an excess of the Michael acceptor will favor the formation of the disubstituted product.
Q4: Can temperature be used to control the formation of the disubstituted product?
Yes, lower reaction temperatures can sometimes be used to favor the formation of the mono-adduct.[3] Michael additions are often reversible, and lower temperatures can favor the kinetically controlled product, which may be the mono-adduct. High temperatures can provide the activation energy for the less favorable second addition to occur. In some cases, starting the reaction at a very low temperature (e.g., -20°C) can prevent side reactions.[6]
Q5: What is the role of the solvent in controlling selectivity?
The solvent can play a crucial role in dictating the selectivity of a Michael addition. For aza-Michael reactions, polar protic solvents can influence the nucleophilicity of the amine and the electrophilicity of the acceptor. For example, in the reaction of anilines with methyl acrylate, water as a solvent favors mono-addition, whereas hexafluoroisopropyl alcohol (HFIP) promotes the formation of the diadduct.[3][7] Hydrocarbon alcohols have been shown to favor mono-addition, while halogenated alcohols favor double substitution.[4]
Troubleshooting Guide: Minimizing Disubstituted Byproducts
This guide provides specific troubleshooting steps to address the overproduction of disubstituted byproducts in your Michael addition reactions.
| Problem | Potential Cause | Recommended Solution |
| High yield of disubstituted product | Incorrect Stoichiometry: The ratio of Michael acceptor to donor is too high. | Increase the excess of the Michael donor. A molar ratio of 1.5:1 (donor:acceptor) has been shown to favor mono-adducts in some cases. For primary amines, a larger excess may be necessary.[2] |
| High Reaction Temperature: The reaction temperature is promoting the second addition. | Conduct the reaction at a lower temperature. Consider starting at 0°C or even -20°C and slowly warming to room temperature.[3] | |
| Inappropriate Solvent: The solvent may be favoring the formation of the di-adduct. | Experiment with different solvents. For aza-Michael additions, consider switching from halogenated alcohols to hydrocarbon alcohols or water to favor mono-addition.[4][7] | |
| Prolonged Reaction Time: Leaving the reaction for an extended period can lead to the formation of the thermodynamically more stable disubstituted product. | Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the desired mono-adduct is formed. | |
| Mixture of mono- and di-adducts is difficult to separate | Similar Polarity of Products: The mono- and di-adducts have very similar polarities, making chromatographic separation challenging. | Modify the workup procedure to selectively extract one of the products. Alternatively, consider derivatizing the mono-adduct in situ to alter its polarity before purification. |
| Reaction conditions not optimized for selectivity. | Systematically screen different combinations of stoichiometry, temperature, and solvent to find the optimal conditions for maximizing the yield of the mono-adduct. | |
| Low overall yield despite controlling for disubstitution | Retro-Michael Addition: The Michael addition is reversible, and the product may be reverting to the starting materials. | Conduct the reaction at a lower temperature to favor the forward reaction.[8] |
| Polymerization of Michael Acceptor: The basic or acidic conditions are causing the acceptor to polymerize.[1] | Use a milder catalyst or perform the reaction at a lower temperature. Ensure that the Michael acceptor is added slowly to the reaction mixture. |
Data on Reaction Conditions for Selective Mono-addition
The following tables summarize quantitative data from the literature on the selective formation of mono-adducts in aza-Michael reactions.
Table 1: Effect of Solvent on the Selectivity of Aza-Michael Addition of Anilines to Methyl Acrylate [3][7]
| Aniline Derivative | Solvent | Product | Yield (%) |
| Aniline | Water | Mono-adduct | High |
| Aniline | Hexafluoroisopropyl alcohol (HFIP) | Di-adduct | High |
Table 2: Mono-addition of Various Primary Amines to Ethyl Acrylate using Acidic Alumina [9]
| Amine | Temperature (°C) | Time (h) | Mono-adduct Yield (%) |
| n-Butylamine | 75 | 3 | 78 |
| Cyclohexylamine | 100 | 5 | 85 |
| Benzylamine | 100 | 4 | 92 |
| Aniline | 110 | 6 | 88 |
Experimental Protocols
Protocol 1: Selective Mono-addition of a Primary Amine to an Acrylate using Stoichiometric Control
This protocol is a general guideline for achieving selective mono-addition by using an excess of the primary amine.
Materials:
-
Primary amine (Michael donor)
-
Acrylate (Michael acceptor)
-
Anhydrous solvent (e.g., methanol, ethanol, or a non-polar solvent depending on the specific reaction)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the primary amine (1.5 to 5 equivalents).
-
Dissolve the amine in the chosen anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0°C) using an ice bath.
-
Slowly add the acrylate (1 equivalent) to the stirred solution of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (disappearance of the limiting acrylate starting material and formation of the mono-adduct), quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution).
-
Perform an appropriate aqueous workup to extract the product.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Selective Mono-addition of Benzylamine to Methyl Acrylate[10]
This protocol describes a rapid and efficient method for selective mono-addition using microwave irradiation.
Materials:
-
Benzylamine
-
Methyl acrylate
-
Methanol
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine benzylamine (2 mmol) and methyl acrylate (2 mmol) in methanol (3 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 80°C for 10 minutes.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to obtain the mono-adduct. This method has been reported to yield the mono-adduct in 95% without the formation of the double addition product.[10]
Visualizing Reaction Pathways and Workflows
Michael Addition: Mono- vs. Di-substitution
Caption: Competing pathways for mono- and di-addition in aza-Michael reactions.
Troubleshooting Workflow for Minimizing Disubstitution
Caption: A systematic workflow for troubleshooting the overproduction of disubstituted byproducts.
General Mechanism of Aza-Michael Addition
Caption: Simplified mechanism of the aza-Michael addition leading to the mono-adduct.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US5017649A - Low temperature Michael addition reactions - Google Patents [patents.google.com]
- 4. Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 9. Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common side reactions in benzylamine and methyl acrylate coupling
This guide provides troubleshooting for common side reactions encountered during the aza-Michael addition of benzylamine to methyl acrylate, a crucial step for researchers in synthetic chemistry and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction when coupling benzylamine and methyl acrylate?
The most common side reaction is the formation of a double addition product, dimethyl 3,3'-(benzylazanediyl)dipropionate.[1] This occurs when the initial product, methyl 3-(benzylamino)propanoate, which is a secondary amine, reacts with a second molecule of methyl acrylate.
Q2: My reaction is resulting in a thick, viscous mass or solid. What is happening?
This indicates the polymerization of methyl acrylate.[2][3] This can be initiated by heat, impurities, or incorrect reaction conditions. It is crucial to control the reaction temperature and ensure the purity of the reagents.
Q3: How can I minimize the formation of the double addition product?
Several strategies can be employed to favor the formation of the desired mono-adduct:
-
Control Stoichiometry: Using a slight excess of benzylamine relative to methyl acrylate can help ensure the acrylate is consumed before it can react with the product.[4]
-
Lower Reaction Temperature: Cooling the reaction mixture, for instance to 0 °C, can significantly increase the selectivity for the mono-adduct by slowing down the rate of the second addition.[1]
-
Catalyst Optimization: While catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate the reaction, they may also promote the double addition.[1] Optimizing the catalyst concentration or running the reaction without a catalyst may be necessary.
-
Solvent Choice: Solvent-free conditions have been shown to be effective and can sometimes offer better selectivity.[5]
Q4: Can microwave irradiation improve my reaction?
Yes, microwave-assisted synthesis can significantly reduce reaction times and, in some cases, improve yields and reduce side products by providing rapid and uniform heating.[6][7] However, conditions must be carefully optimized to prevent unwanted side reactions due to higher temperatures.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High percentage of double addition product | 1. Incorrect stoichiometry (excess methyl acrylate). 2. Reaction temperature is too high. 3. Prolonged reaction time. 4. Inappropriate catalyst concentration. | 1. Use a 1.1:1 molar ratio of benzylamine to methyl acrylate.[1] 2. Cool the reaction to 0 °C.[1] 3. Monitor the reaction closely using TLC or GC-MS and stop it upon consumption of the starting material. 4. Reduce or eliminate the catalyst (e.g., DBU).[1] |
| Polymerization of methyl acrylate | 1. High reaction temperature. 2. Presence of radical initiators or impurities. 3. Oxygen in the reaction vessel. | 1. Maintain a lower reaction temperature. 2. Ensure high purity of reagents and solvents.[3] 3. Consider bubbling an inert gas like nitrogen or argon through the reaction mixture before heating.[8] |
| Low or no product yield | 1. Insufficient reaction time or temperature. 2. Deactivated catalyst or no catalyst when one is needed. 3. Inhibitor present in methyl acrylate. | 1. Gradually increase the temperature or allow the reaction to run longer, while monitoring for side products. Microwave heating can be an option to reduce reaction times.[6] 2. If using a catalyst, ensure it is fresh. Some conditions may require a catalyst for reasonable reaction rates. 3. If necessary, remove the inhibitor from methyl acrylate by passing it through a column of basic alumina.[8] |
Quantitative Data Summary
The selectivity of the reaction is highly dependent on the conditions. The table below summarizes the ratio of the desired mono-adduct (Product A) to the double addition side product (Product B) under various conditions.
| Entry | Temperature (°C) | Catalyst (DBU) | Time | Ratio (A:B) | Yield of A (%) | Reference |
| 1 | Room Temp | None | 2.5 h | 70:30 | 45 | [1] |
| 2 | Room Temp | 0.2 eq | 2.5 h | 65:35 | Not specified | [1] |
| 3 | 0 | None | 2.5 h | 95:5 | 41 | [1] |
Product A: this compound Product B: dimethyl 3,3'-(benzylazanediyl)dipropionate
Experimental Protocols
Protocol for Selective Mono-Adduct Formation
This protocol is optimized to minimize the formation of the double addition product.[1]
-
Reagents & Setup:
-
To a 10 mL round-bottom flask equipped with a magnetic stirrer, add methyl acrylate (1 mmol, 1 equivalent).
-
Add benzylamine (1.1 mmol, 1.1 equivalents).
-
-
Reaction:
-
Cool the flask in an ice bath to 0 °C.
-
Stir the mixture at 0 °C for 2.5 hours.
-
-
Workup & Purification:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the methyl acrylate has been consumed, concentrate the crude product under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel, using a hexane/ethyl acetate (8:2) eluent system to separate the desired product from the double addition side product.
-
Visual Guides
Reaction Pathway Diagram
Caption: Main reaction pathway and the formation of the di-adduct side product.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jinzongmachinery.com [jinzongmachinery.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
Technical Support Center: Purification of Crude Methyl 3-(benzylamino)propanoate
Welcome to the technical support center for the purification of Methyl 3-(benzylamino)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound synthesized via Michael addition?
A1: The primary impurities depend on the reaction conditions but commonly include:
-
Unreacted Starting Materials: Benzylamine and methyl acrylate.
-
Byproducts: The most common byproduct is the double addition product, Methyl 3-(dibenzylamino)propanoate. Polymerization of methyl acrylate can also occur, leading to oligomeric impurities.
-
Solvents: Residual solvents used in the synthesis and workup.
Q2: My purified this compound is a yellow oil, but the literature describes it as a colorless liquid. What could be the cause?
A2: A yellow tint can indicate the presence of colored impurities or degradation products. Overheating during distillation or prolonged exposure to air can cause oxidation and discoloration. The presence of residual starting materials or byproducts can also contribute to the color.
Q3: After purification by distillation, my yield is significantly lower than expected. What are the potential reasons?
A3: Low recovery after distillation can be due to several factors:
-
Incomplete distillation: The product may not have been fully distilled, leaving a significant amount in the distillation flask.
-
Product loss in the forerun: If the vacuum is not properly controlled, some product may co-distill with lower-boiling impurities.
-
Thermal degradation: As a β-amino ester, this compound can be susceptible to decomposition at high temperatures, leading to lower yields of the desired product.
-
Mechanical losses: Product adhering to the distillation apparatus.
Q4: I am having trouble separating the desired product from the double addition byproduct by column chromatography. What can I do?
A4: The polarity of this compound and its double addition byproduct can be quite similar. To improve separation:
-
Optimize the eluent system: A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can enhance separation.
-
Use a longer column: This increases the number of theoretical plates, improving resolution.
-
Adjust the loading: Overloading the column can lead to poor separation. Ensure the amount of crude product is appropriate for the column size.
Troubleshooting Guides
Purification by Vacuum Distillation
| Issue | Possible Cause | Solution |
| Bumping or unstable boiling | Uneven heating or lack of boiling chips/stirring. | Use a magnetic stirrer and a heating mantle for even heating. Ensure fresh boiling chips are added before applying vacuum. |
| Product solidifies in the condenser | Condenser water is too cold. | Use room temperature water or a coolant at a slightly higher temperature in the condenser. |
| Poor separation of impurities | Boiling points are too close for simple distillation. | Use a fractionating column (e.g., Vigreux) to increase the separation efficiency. |
| Product discoloration during distillation | Thermal degradation due to high temperature. | Ensure the vacuum is as low as possible to reduce the boiling point. Use a short path distillation apparatus to minimize the time the compound spends at high temperatures. |
Purification by Column Chromatography
| Issue | Possible Cause | Solution |
| Product elutes too quickly with no separation | Eluent is too polar. | Decrease the polarity of the eluent system (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). |
| Product does not elute from the column | Eluent is not polar enough. | Increase the polarity of the eluent system (e.g., increase the proportion of ethyl acetate or add a small amount of methanol). |
| Tailing of the product spot on TLC | The compound is interacting too strongly with the silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress the interaction of the amine with the acidic silica gel. |
| Cracks or channels in the silica gel bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Purification by Recrystallization (as the hydrochloride salt)
| Issue | Possible Cause | Solution |
| Product does not crystallize upon cooling | The solution is not saturated, or the wrong solvent system is used. | Concentrate the solution by evaporating some of the solvent. Try adding an anti-solvent (a solvent in which the product is insoluble) dropwise until turbidity persists. |
| Oiling out instead of crystallization | The solution is supersaturated, or the cooling is too rapid. | Reheat the solution to dissolve the oil, then allow it to cool more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization. |
| Low recovery of crystals | The product is too soluble in the chosen solvent at low temperatures. | Choose a solvent in which the product has a steep solubility curve (high solubility at high temperature and low solubility at low temperature). Ensure the solution is cooled sufficiently in an ice bath. |
| Crystals are colored | Impurities are trapped in the crystal lattice. | Perform a hot filtration to remove insoluble colored impurities before crystallization. A second recrystallization may be necessary. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
Objective: To purify crude this compound by vacuum distillation to remove non-volatile impurities and starting materials with significantly different boiling points.
Materials:
-
Crude this compound
-
Short path distillation apparatus
-
Vacuum pump with a cold trap
-
Heating mantle with a magnetic stirrer
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the short path distillation apparatus. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.
-
Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask.
-
Slowly apply vacuum to the system.
-
Begin heating the distillation flask with the heating mantle while stirring.
-
Collect the forerun, which may contain low-boiling impurities, in the initial receiving flask.
-
Monitor the temperature at the distillation head. The boiling point of this compound is reported to be 145-147 °C at 7 mmHg.[1]
-
When the temperature stabilizes at the expected boiling point, change the receiving flask to collect the pure product.
-
Continue distillation until most of the product has been collected or the temperature begins to rise, indicating the presence of higher-boiling impurities.
-
Stop the distillation, allow the apparatus to cool to room temperature, and then slowly release the vacuum.
Protocol 2: Purification by Column Chromatography
Objective: To purify crude this compound by silica gel column chromatography to separate it from closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent: Hexane/Ethyl Acetate mixture (e.g., starting with 9:1 and gradually increasing the polarity)
-
Triethylamine (optional, as a modifier)
-
TLC plates and developing chamber
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the initial eluent (e.g., 9:1 Hexane/Ethyl Acetate) and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the packed column.
-
Begin eluting the column with the hexane/ethyl acetate mixture.
-
Collect fractions and monitor the separation by TLC.
-
Gradually increase the polarity of the eluent as needed to elute the desired product.
-
Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purification by Recrystallization as the Hydrochloride Salt
Objective: To purify crude this compound by converting it to its hydrochloride salt and recrystallizing it.
Materials:
-
Crude this compound
-
Anhydrous diethyl ether
-
Hydrochloric acid solution in diethyl ether (e.g., 2 M)
-
Recrystallization solvent (e.g., methanol, ethanol, or a mixture with an anti-solvent like diethyl ether)
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Dissolve the crude this compound in anhydrous diethyl ether.
-
Slowly add a solution of HCl in diethyl ether with stirring. The hydrochloride salt should precipitate as a white solid.
-
Collect the crude salt by vacuum filtration and wash it with a small amount of cold diethyl ether.
-
For recrystallization, dissolve the crude salt in a minimal amount of a hot suitable solvent (e.g., methanol or ethanol).
-
If the solution is colored, a charcoal treatment can be performed.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods for this compound (Illustrative Data)
| Purification Method | Starting Purity (GC-MS) | Final Purity (GC-MS) | Typical Yield | Key Advantages | Key Disadvantages |
| Vacuum Distillation | ~85% | >98% | 70-85% | Fast, good for removing non-volatile impurities. | Potential for thermal degradation. |
| Column Chromatography | ~85% | >99% | 60-80% | High purity achievable, good for separating similar compounds. | Time-consuming, uses large volumes of solvent. |
| Recrystallization (HCl Salt) | ~85% | >99% | 75-90% | Can yield very high purity crystalline solid. | Requires conversion to and from the salt form. |
Visualizations
Caption: Purification workflow for crude this compound.
Caption: Decision tree for selecting a purification strategy.
References
Identifying and characterizing impurities in Methyl 3-(benzylamino)propanoate via NMR
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-(benzylamino)propanoate. The focus is on identifying and characterizing common impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my sample of this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. Based on typical synthesis routes like the Michael addition of benzylamine to methyl acrylate, you should look for:
-
Unreacted Starting Materials: Benzylamine and Methyl Acrylate.
-
Side-Reaction Byproducts: Dibenzylamine (from self-condensation of benzylamine) and Methyl 3-(dibenzylamino)propanoate (from a double Michael addition).
-
Over-reduction Products (in reductive amination routes): Methyl 3-hydroxypropanoate.
-
Solvent Residues: Depending on the solvents used in synthesis and purification (e.g., methanol, ethanol, dichloromethane, ethyl acetate).
Q2: I see unexpected peaks in the aromatic region of my 1H NMR spectrum. What could they be?
A2: While this compound shows a characteristic monosubstituted benzene pattern (a multiplet around 7.2-7.4 ppm), additional peaks in this region could indicate the presence of:
-
Dibenzylamine: This impurity will show a distinct aromatic signal, often a multiplet, integrating to 10 protons if present in significant amounts.
-
Methyl 3-(dibenzylamino)propanoate: This will also display a multiplet in the aromatic region, integrating to 10 protons.
-
Residual Aromatic Solvents: Traces of solvents like toluene or benzene if they were used in the process.
Q3: My integration values for the aliphatic region don't match the expected ratios for this compound. What should I look for?
A3: Discrepancies in the integration of the aliphatic protons can point to several impurities. Compare your spectrum to the data in the troubleshooting tables. Specifically, look for:
-
Signals corresponding to unreacted methyl acrylate (vinyl protons between 5.8 and 6.4 ppm).
-
The characteristic methylene protons of dibenzylamine (a singlet around 3.6 ppm).
-
Additional methylene groups from Methyl 3-(dibenzylamino)propanoate .
-
Signals from Methyl 3-hydroxypropanoate , particularly the triplets around 3.9 and 2.6 ppm.
Q4: How can I confirm the presence of an NH proton?
A4: The NH proton in this compound can sometimes be broad and may not show clear coupling. To confirm its presence, you can perform a D2O exchange experiment. Add a drop of deuterium oxide (D2O) to your NMR sample, shake it, and re-acquire the 1H NMR spectrum. The NH proton will exchange with deuterium, causing its signal to disappear or significantly decrease in intensity.[1][2]
Q5: Can I quantify the impurities using NMR?
A5: Yes, Quantitative NMR (qNMR) is a powerful technique for determining the purity of your sample and quantifying impurities.[3][4][5][6] This can be done using an internal standard with a known concentration. The amount of an impurity can be calculated by comparing the integral of a specific, well-resolved impurity peak to the integral of a known peak from the internal standard. A detailed protocol for qNMR is provided below.
Troubleshooting Guides
Problem: Overlapping Signals in the 1H NMR Spectrum
If peaks from your product and potential impurities are overlapping, making identification and integration difficult, consider the following solutions:
-
Change the NMR Solvent: Switching to a different deuterated solvent (e.g., from CDCl3 to benzene-d6 or acetone-d6) can alter the chemical shifts of the compounds and may resolve the overlapping signals.[1]
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to identify which protons are coupled to each other and which protons are attached to which carbons, respectively. This can aid in assigning the signals even in crowded regions of the spectrum.
-
Adjusting Sample Concentration: In some cases, the chemical shifts of certain protons can be concentration-dependent. Acquiring spectra at different concentrations might help to resolve overlapping peaks.[1]
Data Presentation: NMR Data for this compound and Potential Impurities
The following tables summarize the approximate 1H and 13C NMR chemical shifts for this compound and its common impurities in CDCl3. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 1: 1H NMR Data
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Integration | Assignment |
| This compound | 7.35 - 7.25 (m) | 5H | C6H5 |
| 3.80 (s) | 2H | CH2-Ph | |
| 3.67 (s) | 3H | OCH3 | |
| 2.89 (t, J ≈ 6.4 Hz) | 2H | N-CH2 | |
| 2.54 (t, J ≈ 6.6 Hz) | 2H | CH2-CO | |
| ~1.8 (br s) | 1H | NH | |
| Benzylamine | 7.35 - 7.20 (m) | 5H | C6H5 |
| 3.85 (s) | 2H | CH2 | |
| 1.55 (br s) | 2H | NH2 | |
| Methyl Acrylate | 6.40 (dd, J ≈ 17.4, 1.4 Hz) | 1H | =CH (trans to COOR) |
| 6.13 (dd, J ≈ 17.4, 10.5 Hz) | 1H | =CH (gem to H) | |
| 5.82 (dd, J ≈ 10.5, 1.4 Hz) | 1H | =CH (cis to COOR) | |
| 3.76 (s) | 3H | OCH3 | |
| Dibenzylamine | 7.38 - 7.20 (m) | 10H | 2 x C6H5 |
| 3.61 (s) | 4H | 2 x CH2 | |
| ~1.8 (br s) | 1H | NH | |
| Methyl 3-(dibenzylamino)propanoate | 7.35 - 7.20 (m) | 10H | 2 x C6H5 |
| 3.60 (s) | 4H | 2 x CH2-Ph | |
| 3.65 (s) | 3H | OCH3 | |
| 2.80 (t, J ≈ 7.0 Hz) | 2H | N-CH2 | |
| 2.55 (t, J ≈ 7.0 Hz) | 2H | CH2-CO | |
| Methyl 3-hydroxypropanoate | 3.89 (t, J ≈ 6.0 Hz) | 2H | CH2-OH |
| 3.72 (s) | 3H | OCH3 | |
| 2.58 (t, J ≈ 6.0 Hz) | 2H | CH2-CO | |
| ~2.4 (br s) | 1H | OH |
Table 2: 13C NMR Data
| Compound | Chemical Shift (δ, ppm) |
| This compound | 173.2, 140.0, 128.5, 128.1, 127.0, 53.9, 51.8, 44.6, 34.7 |
| Benzylamine | 143.5, 128.5, 126.8, 126.7, 46.4 |
| Methyl Acrylate | 166.8, 130.4, 128.2, 51.6 |
| Dibenzylamine | 140.3, 128.4, 128.2, 126.9, 53.2 |
| Methyl 3-(dibenzylamino)propanoate | 172.5, 139.5, 129.0, 128.3, 127.1, 58.2, 51.5, 49.5, 32.1 |
| Methyl 3-hydroxypropanoate | 173.0, 59.8, 51.8, 37.9 |
Experimental Protocols
Protocol for Standard 1H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of your this compound sample.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Internal Standard (Optional): For chemical shift referencing, ensure your solvent contains a standard like tetramethylsilane (TMS).
-
Acquisition: Acquire the 1H NMR spectrum according to the spectrometer's standard operating procedures.
Protocol for Quantitative NMR (qNMR) Analysis
-
Internal Standard Selection: Choose an internal standard that has a simple spectrum with at least one peak that is well-resolved from the signals of your analyte and impurities. The standard should be stable, non-volatile, and of high purity. Maleic acid or dimethyl sulfone are common choices.
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of your this compound sample into a vial.
-
Accurately weigh a known amount (e.g., 5-10 mg) of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent.
-
-
NMR Data Acquisition:
-
Use a pulse program with a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest, to ensure complete relaxation and accurate integration. A D1 of 30 seconds is often sufficient.
-
Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio, especially for the impurity signals.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved signals of the analyte, the impurity, and the internal standard.
-
Calculate the concentration and purity using the following formula:
Purityanalyte (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
Visualizations
Caption: Workflow for impurity identification and characterization.
Caption: Potential impurities from synthesis pathways.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. spectroscopyworld.com [spectroscopyworld.com]
Impact of solvent choice on the rate of N-benzyl-β-alanine methyl ester formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzyl-β-alanine methyl ester. The information addresses common challenges encountered during the experiment, with a focus on the impact of solvent choice on the reaction rate.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of N-benzyl-β-alanine methyl ester.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: The reaction may not have proceeded to completion due to insufficient reaction time, low temperature, or suboptimal solvent. | Optimize reaction conditions: Extend the reaction time and/or increase the temperature. Consider switching to a polar aprotic solvent like DMF or DMSO, which can accelerate SN2 reactions. Ensure all reagents are anhydrous, as water can interfere with the reaction.[1][2] |
| Poor solubility of reagents: The starting materials, particularly the β-alanine methyl ester hydrochloride salt, may not be fully dissolved in the chosen solvent, limiting the reaction. | Change solvent: Use a solvent in which all reactants are soluble. DMF and DMSO are often good choices for dissolving polar starting materials.[2] | |
| Base is not strong enough or is insoluble: An inadequate base will not efficiently deprotonate the amine, hindering its nucleophilicity. | Select a suitable base: Use a stronger or more soluble base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Ensure the base is soluble in the reaction solvent. | |
| Formation of Side Products | Over-alkylation: The product, N-benzyl-β-alanine methyl ester, can react further with benzyl bromide to form a tertiary amine. | Control stoichiometry: Use a slight excess of the amine starting material relative to the benzyl bromide to minimize the chance of the product reacting further. Adding the benzyl bromide slowly to the reaction mixture can also help. |
| Hydrolysis of the ester: If water is present in the reaction mixture, the methyl ester can be hydrolyzed back to the carboxylic acid. | Use anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Store hygroscopic starting materials like β-alanine methyl ester hydrochloride in a desiccator.[2] | |
| Difficult Purification | Presence of unreacted starting materials: If the reaction did not go to completion, separating the product from the starting materials can be challenging. | Improve reaction completion: Refer to the solutions for "Low or No Product Yield." Purification technique: Flash column chromatography on silica gel is a common method for purifying the product. A gradient of ethyl acetate in hexane is often an effective eluent system.[1] |
| Emulsion formation during workup: The reaction mixture may form a stable emulsion during aqueous extraction, making separation of the organic and aqueous layers difficult. | Break the emulsion: Adding a small amount of brine (saturated NaCl solution) or a different organic solvent can help to break the emulsion. Centrifugation can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of N-benzyl-β-alanine methyl ester?
A1: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The nitrogen atom of the β-alanine methyl ester acts as a nucleophile and attacks the benzylic carbon of the benzyl halide (e.g., benzyl bromide), displacing the halide and forming a new carbon-nitrogen bond.
Q2: How does the choice of solvent affect the reaction rate?
A2: The solvent plays a crucial role in stabilizing the transition state of the SN2 reaction.
-
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for this reaction. They can solvate the cation (from the amine salt) but do not strongly solvate the amine nucleophile, leaving it more reactive and thus increasing the reaction rate.
-
Polar protic solvents (e.g., methanol, ethanol, water) can form hydrogen bonds with the amine nucleophile. This stabilizes the nucleophile, making it less reactive and slowing down the reaction rate.
-
Nonpolar solvents (e.g., hexane, toluene) are generally poor choices as they do not effectively dissolve the polar starting materials.
Q3: What is the role of the base in this reaction?
A3: If the starting material is the hydrochloride salt of β-alanine methyl ester, a base is required to neutralize the ammonium salt and generate the free amine. The free amine is the active nucleophile that participates in the reaction with benzyl bromide. Common bases for this purpose include triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA).
Q4: Can other benzylating agents be used instead of benzyl bromide?
A4: Yes, other benzyl halides such as benzyl chloride or benzyl iodide can be used. The reactivity generally follows the order of I > Br > Cl for the leaving group. Benzyl alcohol can also be used in the presence of a suitable catalyst.
Data Presentation
| Solvent | Solvent Type | Expected Effect on Reaction Rate | Reasoning |
| Dimethylformamide (DMF) | Polar Aprotic | High | Good solubility for polar reactants; does not solvate the nucleophile strongly. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | High | Excellent solvating power for polar reactants; enhances nucleophilicity. |
| Acetonitrile (ACN) | Polar Aprotic | Moderate to High | Good balance of polarity and aprotic nature. |
| Tetrahydrofuran (THF) | Polar Aprotic (less polar) | Moderate | Less polar than DMF/DMSO, may result in lower solubility and slower rates. |
| Dichloromethane (DCM) | Polar Aprotic | Moderate | Commonly used, but less polar than DMF/DMSO. |
| Methanol (MeOH) | Polar Protic | Low | Solvates the amine nucleophile through hydrogen bonding, reducing its reactivity. |
| Ethanol (EtOH) | Polar Protic | Low | Similar to methanol, it will solvate the nucleophile and slow the reaction. |
| Water (H₂O) | Polar Protic | Very Low | Strong hydrogen bonding with the amine; potential for hydrolysis of the ester. |
| Toluene | Nonpolar | Very Low | Poor solubility of polar starting materials. |
| Hexane | Nonpolar | Very Low | Poor solubility of polar starting materials. |
Experimental Protocols
General Procedure for N-benzylation of β-alanine methyl ester hydrochloride
This protocol is a representative method and may require optimization for specific laboratory conditions.
Materials:
-
β-alanine methyl ester hydrochloride
-
Benzyl bromide
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve β-alanine methyl ester hydrochloride (1.0 equivalent) in anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 equivalents) dropwise to the stirred solution. Stir for 15-20 minutes at 0 °C.
-
Addition of Benzylating Agent: Slowly add benzyl bromide (1.05 equivalents) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-benzyl-β-alanine methyl ester.
Visualizations
References
Air-sensitive handling techniques for Methyl 3-(benzylamino)propanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the air-sensitive handling, synthesis, and troubleshooting for Methyl 3-(benzylamino)propanoate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered air-sensitive?
This compound is a β-amino ester. Its air sensitivity is primarily attributed to the secondary amine group, which can be susceptible to oxidation over time, potentially leading to discoloration and the formation of impurities. The ester functionality may also be sensitive to hydrolysis in the presence of moisture. Therefore, it is crucial to handle this compound under an inert atmosphere.
Q2: What are the proper storage conditions for this compound?
To ensure the stability and purity of this compound, it should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).[1] The container should be tightly sealed to prevent exposure to air and moisture.
Q3: What are the primary impurities I might encounter in a sample of this compound?
The most common impurity is the di-substituted product, dimethyl 3,3'-(benzylazanediyl)dipropionate, formed during synthesis.[2] Other potential impurities include unreacted starting materials (benzylamine and methyl acrylate) and products of oxidation or hydrolysis if not handled and stored correctly.
Q4: What are the signs of decomposition for this compound?
Decomposition of this compound can be indicated by a change in color from colorless to yellow or brown, an increase in viscosity, or the appearance of new peaks in analytical data (e.g., NMR or GC-MS) corresponding to degradation products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and handling of this compound.
Synthesis via Aza-Michael Addition
Issue 1: Low to no product formation.
-
Possible Cause: Incomplete reaction.
-
Solution: The aza-Michael addition of benzylamine to methyl acrylate can be slow. Ensure sufficient reaction time and consider gentle heating to drive the reaction to completion. Monitoring the reaction progress by TLC or GC-MS is recommended.
-
-
Possible Cause: Inactive reagents.
-
Solution: Use freshly distilled benzylamine and methyl acrylate to ensure their purity and reactivity.
-
Issue 2: Formation of significant amounts of the di-substituted byproduct.
-
Possible Cause: Incorrect stoichiometry or addition rate.
-
Solution: Use a slight excess of benzylamine relative to methyl acrylate to favor the formation of the mono-adduct. Additionally, the slow, dropwise addition of methyl acrylate to a stirred solution of benzylamine can help maintain a high effective concentration of the amine, minimizing di-substitution.[3]
-
Issue 3: Difficult purification of the desired product.
-
Possible Cause: Similar polarities of the product and the di-substituted byproduct.
-
Solution: Careful column chromatography on silica gel is typically effective. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can improve separation.
-
-
Possible Cause: Contamination with unreacted benzylamine.
-
Solution: An acidic wash (e.g., with dilute HCl) during the workup can remove excess benzylamine by converting it to its water-soluble hydrochloride salt. Care must be taken to then neutralize the aqueous layer and extract the product if it has partitioned.
-
Handling and Storage
Issue 4: The compound has turned yellow/brown upon storage.
-
Possible Cause: Oxidation due to exposure to air.
-
Solution: This indicates improper storage. While the discolored material may be usable for some applications after re-purification (e.g., distillation or chromatography), it is best to prevent this by strictly adhering to air-sensitive handling and storage protocols. Always store under an inert atmosphere.
-
Issue 5: Difficulty in transferring the liquid without exposure to air.
-
Possible Cause: Lack of appropriate air-sensitive transfer techniques.
-
Solution: Utilize either a Schlenk line or a glovebox for all transfers of this compound. Detailed protocols for these techniques are provided below.
-
Data Presentation
Table 1: Physical and Stability Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | [1] |
| Molecular Weight | 193.24 g/mol | [1] |
| Appearance | Colorless oil | [1] |
| Boiling Point | 145-147 °C at 7 mmHg | [1] |
| Air Sensitivity | Air-sensitive | TCI, Sigma-Aldrich SDS |
| Moisture Sensitivity | Susceptible to hydrolysis | General chemical knowledge of esters |
| Recommended Storage | Under inert gas (Ar or N₂), cool, dark, dry place | [1] |
| Signs of Decomposition | Color change (yellowing/browning), viscosity increase | General observation for similar compounds |
Experimental Protocols
Protocol 1: Synthesis of this compound via Aza-Michael Addition
This protocol describes the synthesis of this compound from benzylamine and methyl acrylate.
Materials:
-
Benzylamine (freshly distilled)
-
Methyl acrylate (freshly distilled)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Set up a round-bottom flask with a magnetic stir bar and an addition funnel under an inert atmosphere.
-
To the flask, add freshly distilled benzylamine (1.1 equivalents) dissolved in a minimal amount of anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Add freshly distilled methyl acrylate (1.0 equivalent) to the addition funnel.
-
Add the methyl acrylate dropwise to the stirred solution of benzylamine over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound as a colorless oil.[2]
Protocol 2: Air-Sensitive Transfer of this compound using a Schlenk Line
This protocol details the transfer of the air-sensitive liquid from a storage flask to a reaction vessel using a cannula and a Schlenk line.
Equipment:
-
Schlenk line with dual vacuum and inert gas manifold
-
Storage flask (Schlenk flask) containing this compound
-
Reaction vessel (Schlenk flask)
-
Double-ended cannula (a long, flexible needle)
-
Rubber septa
Procedure:
-
Ensure both the storage flask and the reaction vessel are properly sealed with rubber septa and have been purged with inert gas (at least three vacuum/inert gas cycles).
-
Connect both flasks to the Schlenk line via tubing.
-
Purge the cannula with a stream of inert gas by inserting one end into a spare inerted flask connected to the line.
-
While maintaining a positive pressure of inert gas, insert one end of the purged cannula through the septum of the storage flask, ensuring the needle tip is below the liquid surface.
-
Insert the other end of the cannula through the septum of the receiving reaction vessel.
-
To initiate the transfer, slightly reduce the pressure in the receiving flask by briefly opening it to the vacuum manifold or by venting it with a needle attached to a bubbler. The pressure difference will push the liquid through the cannula.
-
Once the desired amount of liquid is transferred, raise the cannula tip in the storage flask above the liquid level to purge the remaining liquid with inert gas.
-
Remove the cannula from both flasks while maintaining a positive flow of inert gas.
Protocol 3: Handling this compound in a Glovebox
A glovebox provides a contained and inert atmosphere for handling highly air-sensitive compounds.
Procedure:
-
Ensure the glovebox has a stable inert atmosphere with low oxygen and moisture levels.
-
Introduce all necessary glassware (flasks, graduated cylinders, pipettes) and the sealed container of this compound into the glovebox antechamber.
-
Cycle the antechamber (evacuate and refill with inert gas) at least three times before opening the inner door.
-
Once inside the glovebox, all manipulations can be carried out as one would on a standard lab bench.
-
Open the container of this compound and use a pipette or graduated cylinder to measure and transfer the desired volume to the reaction vessel.
-
Seal the reaction vessel and the storage container before removing them from the glovebox via the antechamber.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for air-sensitive liquid transfer using a Schlenk line.
Caption: Troubleshooting logic for the synthesis of this compound.
References
How to monitor the progress of the aza-Michael addition reaction effectively
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively monitoring the progress of the aza-Michael addition reaction. Find troubleshooting tips for common issues and answers to frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to monitor the progress of an aza-Michael addition reaction?
A1: The progress of an aza-Michael addition reaction can be effectively monitored using a variety of analytical techniques. The choice of method often depends on the specific reactants, reaction conditions, and available equipment. The most common methods include:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.[1][2][3][4][5] It is often used for rapid reaction screening and optimization.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for quantitative monitoring.[6][7][8][9][10][11] By integrating the signals of reactants and products, one can determine the reaction conversion and kinetics.[7][8][12][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative method suitable for monitoring reactions with chromophoric compounds and for determining enantiomeric excess in asymmetric reactions.[14][15][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for volatile and thermally stable compounds, providing both separation and identification of reaction components.[17]
-
In-situ Spectroscopy (FTIR, Raman): Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy allow for real-time, continuous monitoring of the reaction without the need for sampling.[18][19][20][21]
Q2: How can I use ¹H NMR to calculate the conversion of my aza-Michael addition?
A2: To calculate the conversion using ¹H NMR, you need to identify characteristic peaks for both a reactant (starting material) and the product that are well-resolved and do not overlap with other signals.
-
Acquire a spectrum of the reaction mixture at a specific time point.
-
Identify a characteristic proton signal for one of the starting materials (e.g., a vinylic proton of the Michael acceptor) and a characteristic signal for the product (e.g., a proton on the newly formed C-N bond).
-
Integrate these peaks.
-
Calculate the conversion using the following formula:
Conversion (%) = [Integral of Product Peak / (Integral of Product Peak + Integral of Starting Material Peak)] x 100
It is crucial to ensure that the number of protons represented by each integrated peak is accounted for in the calculation. For more accurate results, an internal standard with a known concentration can be added to the reaction mixture.[12][13]
Q3: My aza-Michael reaction is sluggish. What are common reasons for slow or incomplete conversion?
A3: Several factors can contribute to a slow or incomplete aza-Michael addition:
-
Steric Hindrance: Bulky substituents on either the amine nucleophile or the Michael acceptor can significantly slow down the reaction rate.[1]
-
Poor Nucleophilicity of the Amine: The nucleophilicity of the amine plays a crucial role. Aromatic amines or amides are generally less reactive than aliphatic amines.
-
Low Electrophilicity of the Michael Acceptor: The reactivity of the Michael acceptor is dependent on the electron-withdrawing group. For instance, acrylates are generally more reactive than acrylamides.
-
Inappropriate Solvent: The choice of solvent can influence the reaction rate. Protic solvents like alcohols can sometimes accelerate the reaction by stabilizing charged intermediates.[22]
-
Absence of a Catalyst: While many aza-Michael additions proceed without a catalyst, some require activation.[1] Lewis acids, Brønsted acids, or bases can be used to catalyze the reaction.[22]
-
Reversibility of the Reaction: The aza-Michael reaction can be reversible (retro-aza-Michael reaction), especially at elevated temperatures.[23] This can lead to an equilibrium mixture of reactants and products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No reaction or very low conversion observed by TLC/NMR. | 1. Low reactivity of substrates.[1] 2. Inappropriate reaction temperature. 3. Catalyst is inactive or absent.[24] | 1. Use a more reactive Michael acceptor or a more nucleophilic amine if possible. 2. Increase the reaction temperature; however, be mindful of potential side reactions or decomposition. 3. Add a suitable catalyst. For weakly nucleophilic amines, a Lewis or Brønsted acid might be necessary. For sluggish reactions, a stronger base like DBU or TMG can be more effective than triethylamine.[24] |
| Multiple spots on TLC, making it difficult to interpret. | 1. Formation of side products (e.g., imines, double addition products).[17] 2. Isomerization of the Michael acceptor.[12] 3. Decomposition of starting materials or product. | 1. Use GC-MS or LC-MS to identify the components. Adjust stoichiometry (e.g., use an excess of one reactant to favor single addition). 2. Check the purity of the starting Michael acceptor. Some isomers may be unreactive.[12] 3. Run the reaction at a lower temperature. |
| Product appears to revert to starting materials over time. | The reaction is reversible (retro-aza-Michael reaction).[23] | 1. Perform the reaction at a lower temperature to shift the equilibrium towards the product. 2. If possible, choose conditions where the product precipitates or can be trapped in a subsequent reaction. |
| In-situ IR/Raman shows no significant change in spectra. | 1. The functional groups involved in the reaction have weak IR/Raman signals or their changes are too subtle. 2. The reaction is not proceeding. | 1. Focus on distinct vibrational bands, such as the C=C stretch of the Michael acceptor or the N-H bend of the amine. 2. Confirm the lack of reaction by taking a sample and analyzing it with a more sensitive technique like NMR or HPLC. |
| NMR signals are broad or distorted, hindering analysis. | 1. Sample inhomogeneity.[9][10] 2. Paramagnetic impurities. 3. Dynamic exchange processes are occurring. | 1. Ensure the reaction mixture is well-mixed before taking a sample. 2. Filter the sample before NMR analysis. 3. Acquire spectra at different temperatures to see if the signals sharpen. |
Experimental Protocols
Protocol 1: Monitoring by Thin-Layer Chromatography (TLC)
This protocol outlines the general procedure for monitoring an aza-Michael addition reaction using TLC.[1][4][5]
-
Prepare the TLC Chamber: Add a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor.[2][25]
-
Spot the TLC Plate: On a silica gel TLC plate, draw a baseline with a pencil. Spot three lanes:
-
Lane 1 (Starting Material): A solution of the limiting starting material.
-
Lane 2 (Co-spot): Spot the starting material, and then spot the reaction mixture on top of it.
-
Lane 3 (Reaction Mixture): An aliquot of the reaction mixture.
-
-
Develop the Plate: Place the TLC plate in the chamber and allow the solvent to run up the plate.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate or iodine).
-
Interpret: The reaction is complete when the spot corresponding to the limiting starting material is no longer visible in the reaction mixture lane. The appearance of a new spot indicates product formation.
Protocol 2: Quantitative Monitoring by ¹H NMR Spectroscopy
This protocol describes how to quantitatively monitor the reaction using ¹H NMR with an internal standard.[12][13]
-
Prepare the Reaction Mixture: In an NMR tube or a reaction vial, combine the amine, the Michael acceptor, the solvent, and a known amount of a suitable internal standard (e.g., dimethyl sulfoxide, 1,4-dioxane, or benzyl benzoate). The internal standard should have a sharp singlet that does not overlap with any reactant or product signals.
-
Acquire Initial Spectrum (t=0): Take an initial ¹H NMR spectrum before initiating the reaction (e.g., before adding a catalyst or heating).
-
Run the Reaction and Collect Data: Start the reaction. At regular time intervals, acquire ¹H NMR spectra of the reaction mixture.
-
Process and Analyze Spectra:
-
Phase and baseline correct all spectra.
-
Integrate the signal of the internal standard, a characteristic signal of a starting material, and a characteristic signal of the product.
-
Normalize the integrals of the starting material and product to the integral of the internal standard.
-
-
Calculate Concentrations and Conversion: Use the normalized integrals to calculate the concentration of the reactant and product at each time point and determine the reaction conversion over time.
Visual Workflows
Caption: General workflow for monitoring the aza-Michael addition reaction.
Caption: Troubleshooting logic for aza-Michael addition reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. Thin Layer Chromatography-A Tool to Investigate Kinetics of Michael Addition Reaction | Journal of Scientific Research [banglajol.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How To [chem.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. globaljournals.org [globaljournals.org]
- 18. Aza-Michael addition by ball milling - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. dau.url.edu [dau.url.edu]
- 24. researchgate.net [researchgate.net]
- 25. coconote.app [coconote.app]
Removing unreacted starting materials from Methyl 3-(benzylamino)propanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Methyl 3-(benzylamino)propanoate, specifically focusing on the removal of unreacted starting materials.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Presence of Unreacted Benzylamine in the Purified Product
-
Question: After purification, my NMR spectrum still shows peaks corresponding to benzylamine. How can I remove it?
-
Answer: Unreacted benzylamine is a common impurity. Due to its basic nature, it can be effectively removed using an acidic aqueous wash.
-
Troubleshooting Steps:
-
Acidic Wash: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Wash the organic layer several times with a dilute solution of hydrochloric acid (e.g., 1N HCl).[1][2] The basic benzylamine will be protonated to form a water-soluble salt, which will partition into the aqueous layer.
-
Neutralization and Brine Wash: After the acidic wash, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove excess water.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and remove the solvent under reduced pressure.
-
Alternative: Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an effective method to separate the higher-boiling benzylamine from the product.[3]
-
-
Issue 2: Presence of Unreacted Methyl Acrylate in the Purified Product
-
Question: My purified product is contaminated with methyl acrylate. How can I remove this volatile starting material?
-
Answer: Methyl acrylate is volatile and can often be removed by evaporation under reduced pressure. However, care must be taken to avoid its polymerization.
-
Troubleshooting Steps:
-
Removal under Reduced Pressure: After the initial reaction, and before aqueous workup, the excess methyl acrylate can be removed on a rotary evaporator.
-
Handling Polymerization: Methyl acrylate can polymerize, especially if heated or under basic conditions. Ensure that the workup is performed without undue delay. If polymerization is a concern, consider keeping the reaction and workup mixtures cooled. Samples of methyl acrylate are often stabilized with an inhibitor like hydroquinone.
-
-
Issue 3: Difficulty in Separating the Product from Starting Materials by Column Chromatography
-
Question: I am struggling to get good separation between my product and the starting materials using column chromatography. What conditions should I use?
-
Answer: Column chromatography is a powerful technique for this purification, but the choice of solvent system (eluent) is critical.
-
Troubleshooting Steps:
-
Solvent System Selection: For the separation of β-amino esters, a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a good starting point. A typical gradient might start from 10% ethyl acetate in hexanes and gradually increase to 30-50% ethyl acetate.
-
Addition of a Modifier: Due to the basic nature of the product and benzylamine, they may streak on silica gel. Adding a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent can improve the peak shape and separation.
-
Alternative Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the key physical properties I should be aware of for the starting materials and product?
-
A1: Understanding the physical properties is crucial for planning your purification strategy. The table below summarizes the key properties.
-
-
Q2: Is the methyl ester in this compound stable to acidic workup conditions?
-
A2: Esters can undergo hydrolysis under acidic conditions, especially with prolonged exposure or at elevated temperatures.[4] However, a brief wash with dilute acid at room temperature is generally well-tolerated and is a standard procedure for removing basic impurities like benzylamine.[1][2] To minimize the risk of hydrolysis, use a dilute acid solution and perform the washes quickly.
-
-
Q3: Can I use distillation to purify my product?
-
A3: Yes, vacuum distillation is a viable method for purifying this compound, which has a reported boiling point of 145-147 °C at 7 mmHg. This technique is particularly effective for separating the product from the less volatile benzylamine.
-
-
Q4: How can I prevent the polymerization of methyl acrylate during the reaction and workup?
-
A4: Methyl acrylate is prone to polymerization. To minimize this, it is often supplied with an inhibitor. During the reaction, it is best to use it as soon as possible after purification (if necessary). Avoid excessive heating and exposure to basic conditions during the workup.
-
Data Presentation
Table 1: Physical Properties of Reactants and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility |
| Methyl Acrylate | C₄H₆O₂ | 86.09 | 80.5 | 0.956 | Slightly soluble in water; soluble in most organic solvents. |
| Benzylamine | C₇H₉N | 107.15 | 184-185 | 0.981 | Miscible with water, alcohol, and ether.[5] |
| This compound | C₁₁H₁₅NO₂ | 193.24 | 145-147 @ 7 mmHg | ~1.05 | Soluble in common organic solvents. |
Experimental Protocols
Protocol 1: Purification by Acidic Aqueous Wash
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or diethyl ether (approximately 10-20 mL of solvent per gram of crude product).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1N HCl. Use approximately half the volume of the organic layer for each wash. Repeat the wash 2-3 times. The unreacted benzylamine will react with the acid and move to the aqueous layer.[1]
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This will neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine (a saturated aqueous solution of NaCl) to remove the majority of the dissolved water.
-
Drying: Transfer the organic layer to a clean flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Column Chromatography
-
Adsorbent Preparation: Prepare a silica gel slurry in the initial eluent (e.g., 9:1 Hexanes:Ethyl Acetate). Pack a chromatography column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the initial solvent mixture. The less polar methyl acrylate will elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 8:2, 7:3 Hexanes:Ethyl Acetate). The product, this compound, will elute before the more polar benzylamine.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed. Use a magnetic stirrer and a heating mantle.
-
Sample Placement: Place the crude product in the distillation flask.
-
Vacuum Application: Slowly apply vacuum to the system.
-
Heating: Gently heat the distillation flask with the heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point and pressure (145-147 °C at 7 mmHg). Discard any initial lower-boiling fractions which may contain residual methyl acrylate. The higher-boiling benzylamine will remain in the distillation flask.
-
Cooling and Venting: Once the product has been collected, remove the heat source and allow the apparatus to cool before slowly venting the system to atmospheric pressure.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Validation & Comparative
Interpreting the 13C NMR Spectrum of Methyl 3-(benzylamino)propanoate: A Comparative Guide
This guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-(benzylamino)propanoate. Intended for researchers, scientists, and professionals in drug development, this document offers a comprehensive comparison of experimental data with predicted values and spectra of related compounds.
Data Presentation: 13C NMR Chemical Shifts
The following table summarizes the experimental and predicted 13C NMR chemical shifts for this compound, along with experimental data for comparative reference compounds. This allows for a clear and objective assessment of the carbon environments within the molecule.
| Carbon Atom | This compound (Experimental) | This compound (Predicted) | Methyl 3-aminopropanoate HCl (Experimental)[1] | Benzylamine (Experimental)[2] |
| C=O | 172.8 | 172.5 | 170.8 | - |
| -OCH₃ | 51.6 | 51.8 | 52.5 | - |
| -CH₂-C=O | 33.9 | 34.2 | 32.7 | - |
| -N-CH₂- | 45.3 | 46.0 | 35.8 | - |
| -N-CH₂-Ph | 53.6 | 54.0 | - | 46.3 |
| Ph-C (Quaternary) | 139.5 | 139.0 | - | 143.2 |
| Ph-C (ortho) | 128.5 | 128.6 | - | 128.5 |
| Ph-C (meta) | 128.3 | 128.4 | - | 126.8 |
| Ph-C (para) | 127.2 | 127.3 | - | 126.7 |
Interpretation of the Spectrum
The 13C NMR spectrum of this compound shows nine distinct signals, corresponding to the nine unique carbon environments in the molecule. The downfield signal at 172.8 ppm is characteristic of a carbonyl carbon in an ester group. The signal at 51.6 ppm is attributed to the methoxy carbon of the ester. The methylene carbons of the propanoate backbone appear at 33.9 ppm and 45.3 ppm. The benzylic methylene carbon is observed at 53.6 ppm. The aromatic carbons of the benzyl group appear in the range of 127-140 ppm, with the quaternary carbon being the most downfield at 139.5 ppm.
Comparison with the spectra of methyl 3-aminopropanoate and benzylamine supports these assignments. For instance, the carbonyl and methoxy signals in the target molecule are in close agreement with those in methyl 3-aminopropanoate hydrochloride.[1] Similarly, the aromatic signals are comparable to those of benzylamine.[2]
Experimental Protocols
Standard 13C NMR Spectroscopy
A standard proton-decoupled 13C NMR spectrum is acquired using the following methodology:
-
Sample Preparation: 15-25 mg of the sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer, for instance, a Bruker Avance 400 MHz instrument, is used.
-
Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments) is utilized.[3]
-
Acquisition Time: Typically 1-2 seconds.[4]
-
Relaxation Delay: A delay of 2 seconds is commonly used to allow for sufficient relaxation of the carbon nuclei.[3]
-
Number of Scans: A sufficient number of scans (e.g., 1024 or more) are averaged to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of the ¹³C isotope.
-
Spectral Width: A spectral width of 0-220 ppm is generally sufficient for most organic molecules.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is subjected to Fourier transformation.
-
The resulting spectrum is phased and baseline corrected.
-
The spectrum is referenced to the TMS signal at 0.0 ppm.
-
Visualizations
Molecular Structure and Carbon Numbering
The following diagram illustrates the chemical structure of this compound with each carbon atom numbered for clear correlation with the NMR data.
Caption: Structure of this compound with carbon numbering.
13C NMR Spectroscopy Workflow
The logical workflow for acquiring and processing a 13C NMR spectrum is depicted in the following diagram.
Caption: Workflow for 13C NMR Spectroscopy.
References
Unraveling the Molecular Breakdown: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 3-(benzylamino)propanoate
For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometric behavior of molecules is paramount for identification and structural elucidation. This guide provides a detailed comparison of the expected electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 3-(benzylamino)propanoate against structurally similar compounds, supported by established fragmentation principles. A comprehensive experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is also presented.
Comparative Analysis of Fragmentation Patterns
The mass spectrometry fragmentation of this compound is characterized by several key bond cleavages, primarily driven by the stability of the resulting fragments. The benzyl group and the ester functionality are the most influential features in directing the fragmentation pathways. To provide a clear comparison, this guide includes data for the target analyte and two alternative compounds: Ethyl 3-(benzylamino)propanoate, which differs by the ester group, and Methyl 3-(phenylamino)propanoate, which has a different amino substituent.
| Compound Name | Molecular Weight ( g/mol ) | Key Fragment (m/z) | Proposed Fragment Structure/Identity | Relative Intensity (%) |
| This compound | 193.24 | 91 | Tropylium ion ([C7H7]+) | ~100 (Predicted Base Peak) |
| 106 | [C7H8N]+ | Moderate | ||
| 120 | [C8H10N]+ | Moderate | ||
| 162 | [M-OCH3]+ | Low | ||
| Ethyl 3-(benzylamino)propanoate | 207.27 | 91 | Tropylium ion ([C7H7]+) | ~100 (Base Peak) |
| 106 | [C7H8N]+ | Moderate | ||
| 120 | [C8H10N]+ | Moderate | ||
| 162 | [M-OC2H5]+ | Low | ||
| Methyl 3-(phenylamino)propanoate | 179.22 | 104 | [C7H6N]+ | High |
| 77 | Phenyl cation ([C6H5]+) | Moderate | ||
| 120 | [M-COOCH3]+ | Moderate | ||
| 148 | [M-OCH3]+ | Low |
Note: The fragmentation data for this compound is predicted based on common fragmentation patterns of similar molecules, as direct experimental data from public repositories is limited. The data for the alternative compounds is based on available spectral information.
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is expected to proceed through several high-probability pathways. The most prominent fragmentation is the cleavage of the C-N bond, leading to the formation of the highly stable tropylium ion.
Caption: Predicted EI-MS fragmentation pathway for this compound.
Experimental Protocols
A detailed methodology for the analysis of this compound and its analogues using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.
1. Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol or acetonitrile.
-
Serial Dilution: Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Extraction (for complex matrices): For samples in complex matrices like biological fluids, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte and remove interfering substances.
2. GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis. Optimization may be required depending on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 80 °C (hold for 1 min), Ramp: 10 °C/min to 280 °C, Hold: 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | m/z 40 - 450 |
| Solvent Delay | 3 - 5 minutes |
3. Data Acquisition and Analysis
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak of interest.
-
Identify the molecular ion peak (if present) and the major fragment ions.
-
Compare the obtained mass spectrum with a reference library (e.g., NIST, Wiley) for compound confirmation.
-
For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.
This guide provides a foundational understanding of the expected mass spectrometric fragmentation of this compound and offers a robust analytical method for its characterization. Researchers can utilize this information for compound identification, purity assessment, and metabolic studies.
A Comparative Analysis of Synthesis Efficiency: Methyl vs. Ethyl 3-(benzylamino)propanoate
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the synthesis efficiency of Methyl 3-(benzylamino)propanoate and Ethyl 3-(benzylamino)propanoate. This report provides a comparative analysis of reaction yields, experimental protocols, and theoretical considerations.
The synthesis of β-amino esters, such as methyl and ethyl 3-(benzylamino)propanoate, is a critical step in the development of various pharmaceutical compounds. These molecules serve as key intermediates in the synthesis of more complex active pharmaceutical ingredients. The choice between a methyl or ethyl ester can have implications for the overall efficiency of a synthetic route, influencing factors such as reaction rate, yield, and purification requirements. This guide provides a detailed comparison of the synthesis of these two closely related compounds, supported by experimental data from the scientific literature.
Executive Summary
The primary route for the synthesis of both methyl and ethyl 3-(benzylamino)propanoate is the aza-Michael addition of benzylamine to the corresponding acrylate ester (methyl acrylate or ethyl acrylate). A review of the available literature indicates that both esters can be synthesized with high efficiency. For This compound , reported yields are consistently high, often ranging from 56% to quantitative yields under various conditions, including solvent-free reactions and microwave-assisted synthesis. The synthesis of Ethyl 3-(benzylamino)propanoate also proceeds with good to excellent yields, with reported efficiencies in the range of 80-85% for analogous reactions.
While a direct, side-by-side comparative study under identical conditions is not extensively documented, the available data suggests that both esters are readily accessible in high yields. From a theoretical standpoint, methyl acrylate may exhibit slightly higher reactivity in the Michael addition due to the smaller steric profile of the methyl group compared to the ethyl group, potentially leading to faster reaction rates. However, the electronic effects of the methyl versus ethyl group on the reactivity of the acrylate are generally considered to be minimal. The choice between the two may ultimately depend on factors such as the cost and availability of the starting materials, desired physical properties of the final product, and the specific reaction conditions employed.
Data Presentation: A Comparative Overview
The following table summarizes the reported yields for the synthesis of methyl and ethyl 3-(benzylamino)propanoate under various reaction conditions.
| Product | Reactants | Catalyst/Solvent | Reaction Conditions | Yield (%) |
| This compound | Benzylamine, Methyl acrylate | None (Solvent-free) | 0°C, 2.5 hours | 56%[1] |
| This compound | Benzylamine, Methyl acrylate | Vanadyl(IV) acetate (Solvent-free) | Room temperature | 96%[2] |
| This compound | (S)-(-)-α-methylbenzylamine, Methyl acrylate | Methanol (Microwave) | 80°C, 10 minutes | 95% to quantitative[3] |
| Ethyl 3-(benzylamino)propanoate (analogue) | Aniline, Ethyl acrylate | Acidic alumina (Solvent-free) | Not specified | 84%[4] |
| Ethyl 3-(pyridin-2-ylamino) propanoate (analogue) | 2-aminopyridine, Ethyl acrylate | Trifluoromethanesulfonic acid / Ethanol | 120-160°C, 16-20 hours | 80-85%[5] |
Experimental Protocols
Detailed methodologies for the synthesis of both esters are provided below, based on published experimental procedures.
Synthesis of this compound (Solvent-Free)
This protocol describes a solvent-free approach to the aza-Michael addition.
Procedure:
-
To a 10 mL flask equipped with a magnetic stirrer, add methyl acrylate (1 mmol) and benzylamine (1.1 mmol).[1]
-
Cool the reaction mixture to 0°C and stir for 2.5 hours.[1]
-
Upon completion, the crude product is purified by flash column chromatography using a hexane/ethyl acetate (8:2) eluent to yield the final product.[1]
Synthesis of Ethyl 3-(benzylamino)propanoate (Catalyzed)
The following is a general method for the synthesis of ethyl 3-(benzylamino)propanoate using an acidic alumina catalyst.
Procedure:
-
In a reaction vessel, mix benzylamine (7.5 mmol) and ethyl acrylate (5 mmol) in a molar ratio of 1.5:1.[6]
-
Add acidic alumina (1 g, 200 mol%) to the mixture as a catalyst.[6]
-
Heat the reaction mixture to reflux with stirring using an oil bath.[6]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) and gas chromatography (GC).[6]
-
Once the reaction is complete, cool the mixture to room temperature and remove the catalyst by filtration.[6]
-
Rinse the catalyst with a solvent mixture of ethyl acetate/hexane.[6]
-
Concentrate the filtrate by rotary evaporation and purify the crude product by silica gel column chromatography.[6]
Synthesis Pathway Diagram
The logical workflow for the synthesis of both esters via the aza-Michael addition is depicted in the following diagram.
Caption: Aza-Michael addition of benzylamine to acrylate esters.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 6. Ethyl 3-(benzylamino)propanoate CAS#: 23583-21-3 [amp.chemicalbook.com]
Quantitative Purity Assessment of Methyl 3-(benzylamino)propanoate: A Comparative Guide to GC, HPLC, and qNMR Analysis
For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates like Methyl 3-(benzylamino)propanoate is a critical aspect of quality control and process development. This guide provides a comprehensive comparison of three common analytical techniques for quantitative purity assessment: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR). Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.
This compound is a secondary amino acid ester that serves as a valuable building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount to the safety and efficacy of the final drug product. The choice of analytical methodology for purity assessment depends on several factors, including the nature of potential impurities, required sensitivity, and available instrumentation.
Comparison of Analytical Methodologies
Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID), is a robust technique for quantifying volatile and thermally stable compounds. For polar molecules like this compound, derivatization is often employed to enhance volatility and improve chromatographic peak shape. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a versatile method suitable for a wide range of compounds, including those that are not amenable to GC. Quantitative Nuclear Magnetic Resonance (qNMR) offers a primary method of measurement, allowing for direct quantification without the need for a specific reference standard of the analyte.
| Analytical Method | Principle | Sample Preparation | Key Performance Metrics |
| GC-FID | Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase. | Derivatization (e.g., acylation) is typically required to increase volatility and thermal stability. | Purity (% Area): >98.0%[1][2] Analysis Time: ~15-30 minutes Sensitivity: High |
| HPLC-UV | Separation of compounds in a liquid mobile phase based on their partitioning between the mobile phase and a stationary phase. | Simple dissolution in a suitable solvent. Derivatization can be used to enhance detection. | Purity (% Area): Typically >99.0% Analysis Time: ~10-20 minutes Sensitivity: Moderate to High |
| qNMR | Quantification based on the direct proportionality between the integral of a specific resonance signal and the number of corresponding nuclei. | Precise weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent. | Absolute Purity (% w/w): Highly accurate and precise Analysis Time: ~5-15 minutes per sample Sensitivity: Lower than chromatographic methods |
Experimental Protocols
Gas Chromatography (GC-FID) with Derivatization
This protocol describes the quantitative purity assessment of this compound by GC-FID following derivatization with trifluoroacetic anhydride (TFAA).
1. Sample Preparation (Derivatization):
-
Accurately weigh approximately 20 mg of this compound into a vial.
-
Add 1.0 mL of ethyl acetate and 0.5 mL of trifluoroacetic anhydride.
-
Cap the vial and heat at 70°C for 20 minutes.
-
Cool the vial to room temperature.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1.0 mL of ethyl acetate for GC analysis.
2. GC-FID Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 280°C at 15°C/min
-
Hold at 280°C for 5 minutes
-
-
Injection Volume: 1 µL (split ratio 50:1)
3. Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a reversed-phase HPLC method for the direct quantitative analysis of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in and dilute to 100.0 mL with a mixture of acetonitrile and water (50:50, v/v) to obtain a concentration of 0.1 mg/mL.
2. HPLC-UV Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient:
-
0-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 20% B
-
13-15 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Data Analysis: The purity is determined by the area percentage of the analyte peak compared to the total peak area.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol provides a method for determining the absolute purity of this compound using an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d6).
-
Transfer the solution to an NMR tube.
2. 1H-NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard 90° pulse
-
Relaxation Delay (d1): 5 x T1 of the slowest relaxing proton (analyte or internal standard)
-
Number of Scans: 8 or more for good signal-to-noise ratio
3. Data Analysis:
-
Select well-resolved, non-overlapping signals for both the analyte and the internal standard. For this compound, the singlet corresponding to the methyl ester protons (~3.6 ppm) or the singlet for the benzylic protons (~3.8 ppm) are suitable.[3]
-
The purity is calculated using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Workflow and Decision Making
The selection of the most appropriate analytical technique depends on the specific requirements of the analysis.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the logical workflow for the quantitative purity assessment of this compound.
References
Comparative analysis of different catalysts for beta-amino propanoate synthesis
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of β-amino propanoates is a critical step in the development of a wide range of pharmaceuticals and bioactive molecules. This guide provides a comparative analysis of three major catalytic systems: transition metal catalysis, organocatalysis, and biocatalysis, offering insights into their performance based on experimental data.
The synthesis of enantiomerically pure β-amino propanoates, key structural motifs in numerous therapeutic agents, is a significant challenge in medicinal chemistry. The selection of an appropriate catalyst is paramount to achieving high yields and stereoselectivity. This guide delves into a comparative analysis of rhodium-based transition metal catalysts, cinchona alkaloid-derived organocatalysts, and enzyme-based biocatalysts for this purpose.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of representative catalysts from each class in the synthesis of β-amino propanoates. It is important to note that direct head-to-head comparisons across different studies are challenging due to variations in substrates and reaction conditions. However, this compilation of data from various sources provides a valuable overview of the capabilities of each catalytic system.
| Catalyst Type | Representative Catalyst | Reaction Type | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Key Advantages | Key Limitations |
| Transition Metal | [Rh(COD)Cl]₂ / (R,R)-Me-DuPhos | Asymmetric Hydrogenation | Methyl 3-acetamido-2-butenoate | Methyl (R)-3-acetamidobutanoate | >95 | 99.6% ee[1][2] | High enantioselectivity, broad substrate scope. | Requires hydrogen gas, potential for metal contamination. |
| Transition Metal | [Rh(COD)Cl]₂ / (S,S)-BICP | Asymmetric Hydrogenation | Methyl 3-acetamido-2-butenoate | Methyl (S)-3-acetamidobutanoate | >95 | 96.1% ee[1] | Effective for both (E) and (Z) isomers. | Catalyst synthesis can be complex. |
| Organocatalyst | Cinchonine-derived thiourea | Decarboxylative Mannich Reaction | β-keto acid and N-Boc-imine | N-Boc-β-amino ketone | 88-93 | 60-73% ee | Metal-free, milder reaction conditions. | Moderate to good enantioselectivity, substrate-dependent. |
| Organocatalyst | Cinchona alkaloid-derived ureidoaminal | Michael Addition | α-branched nitroalkane and α′-hydroxy enone | Tertiary nitrocompound | 55-80 | up to 96:4 er | High enantioselectivity for specific substrates. | Can require complex substrates. |
| Biocatalyst | Lipase TL IM (Thermomyces lanuginosus) | Michael Addition | Aniline and Ethyl acrylate | Ethyl 3-(phenylamino)propanoate | ~90 (Conversion) | N/A (produces racemic product) | Mild, environmentally friendly conditions, high conversion. | Limited to specific substrates, may not be stereoselective. |
| Biocatalyst | Transaminase (engineered) | Asymmetric Amination | Ethyl 3-oxobutanoate | Ethyl (S)-3-aminobutanoate | High | >99% ee (typical for engineered enzymes) | Excellent enantioselectivity, aqueous media. | Requires cofactor regeneration, enzyme stability can be an issue. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.
Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl 3-acetamido-2-butenoate
This protocol is adapted from the work of Zhu et al. (1999)[1][2][3].
Materials:
-
Methyl 3-acetamido-2-butenoate
-
[Rh(COD)₂]BF₄
-
(R,R)-Me-DuPhos
-
Toluene (anhydrous)
-
Hydrogen gas
Procedure:
-
In a glovebox, a 20 mL vial is charged with [Rh(COD)₂]BF₄ (5.1 mg, 0.0125 mmol) and (R,R)-Me-DuPhos (4.2 mg, 0.013 mmol).
-
Anhydrous toluene (5 mL) is added, and the mixture is stirred for 10 minutes to form the catalyst solution.
-
In a separate flask, methyl 3-acetamido-2-butenoate (157.1 mg, 1.0 mmol) is dissolved in anhydrous toluene (5 mL).
-
The substrate solution is transferred to a hydrogenation autoclave.
-
The catalyst solution is added to the autoclave under an inert atmosphere.
-
The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 40 psi of hydrogen.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
After releasing the hydrogen pressure, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford methyl (R)-3-acetamidobutanoate.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Organocatalytic Michael Addition of Aniline to Ethyl Acrylate
This is a general procedure for the aza-Michael addition.
Materials:
-
Aniline
-
Ethyl acrylate
-
Cinchona alkaloid-derived catalyst (e.g., thiourea derivative, 10 mol%)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of aniline (93 mg, 1.0 mmol) in dichloromethane (2 mL) is added the cinchona alkaloid-derived catalyst (e.g., 0.1 mmol).
-
Ethyl acrylate (100 mg, 1.0 mmol) is added to the mixture.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield ethyl 3-(phenylamino)propanoate.
Biocatalytic Synthesis of Ethyl (S)-3-aminobutanoate using a Transaminase
This protocol outlines a typical procedure for a transaminase-catalyzed asymmetric amination.
Materials:
-
Ethyl 3-oxobutanoate
-
Transaminase (e.g., from Aspergillus terreus or an engineered variant)
-
Isopropylamine (as amine donor)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Phosphate buffer (pH 7.5)
Procedure:
-
In a temperature-controlled vessel, a solution of phosphate buffer (100 mM, pH 7.5) containing pyridoxal 5'-phosphate (1 mM) and isopropylamine (1 M) is prepared.
-
The transaminase enzyme is added to the buffer solution.
-
Ethyl 3-oxobutanoate is added to the reaction mixture to a final concentration of 50 mM.
-
The reaction is gently agitated at a constant temperature (e.g., 30 °C) for 24-48 hours.
-
The reaction progress and enantiomeric excess of the product are monitored by HPLC or GC analysis.
-
Upon completion, the enzyme is removed by centrifugation or filtration.
-
The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give ethyl (S)-3-aminobutanoate.
Signaling Pathways and Experimental Workflows
Visual representations of the reaction mechanisms and experimental workflows provide a clearer understanding of the processes involved.
Caption: Rhodium-Catalyzed Asymmetric Hydrogenation Pathway.
Caption: Organocatalytic Michael Addition Mechanism.
Caption: Experimental Workflow for Biocatalytic Transamination.
References
A Comparative Guide to the Synthesis of N-Substituted-β-Alanine Esters
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of synthetic strategies for the preparation of N-substituted-β-alanine esters, complete with experimental data and protocols.
N-substituted-β-alanine esters are valuable building blocks in medicinal chemistry and materials science, finding application in the synthesis of pharmaceuticals, peptidomimetics, and polymers. The selection of an appropriate synthetic route is crucial for achieving high yields, purity, and scalability. This guide provides an objective comparison of the most common and effective methods for the synthesis of these important compounds, supported by experimental data.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the primary synthetic routes to N-substituted-β-alanine esters.
| Synthetic Route | Amine Substrate | Electrophile/Carbonyl Substrate | Product | Catalyst/Reagent | Solvent | Time (h) | Yield (%) | Reference |
| Michael Addition | Benzylamine | Methyl Acrylate | Methyl 3-(benzylamino)propanoate | DBU (0.2 eq) | Solvent-free | 0.17 | 90 | [1] |
| Benzylamine | Methyl Crotonate | Methyl 3-(benzylamino)butanoate | None (MW) | Methanol | 4 | 73 | [1] | |
| Aniline | Methyl Acrylate | Methyl 3-anilinopropanoate | Silica-supported AlCl₃ | Solvent-free | 4 | Quant. | [2] | |
| Reductive Amination | Benzylamine | Ethyl Levulinate | 1-benzyl-5-methylpyrrolidin-2-one | AuPd nanoparticles | Solvent-free | 16 | >90 | Not directly applicable |
| Ammonium Acetate | Ethyl 3-oxobutanoate | Ethyl 3-aminobutanoate | Ru-ClMeOBIPHEP | TFE | 18 | 98 | Not directly applicable | |
| Direct N-Alkylation | β-Alanine | Butyl Bromide | N-butyl-β-alanine | KOH | Ethanol/Water | 24 | 73 | Not directly applicable |
| 3-Aminopropanol | Benzyl Bromide | 3-(Benzylamino)propan-1-ol | 9-BBN, n-BuLi | THF | 12 | 95 | [3] | |
| Mannich Reaction | Aniline | Benzaldehyde, Acetophenone | 3-Anilino-1,3-diphenylpropan-1-one | Sulfated MCM-41 | Ethanol | 5 | 92 | Not directly applicable |
Synthetic Pathways Overview
The following diagram illustrates the logical flow of the compared synthetic routes.
Caption: Synthetic routes to N-substituted-β-alanine esters.
Experimental Protocols
Michael Addition (Aza-Michael Reaction)
The Michael addition, or aza-Michael reaction, involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. This method is often high-yielding and can be performed under mild conditions.
Detailed Protocol: Synthesis of this compound [1]
-
Materials: Benzylamine, methyl acrylate, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Procedure:
-
To a round-bottom flask, add benzylamine (1 mmol) and methyl acrylate (1.2 mmol).
-
Add a catalytic amount of DBU (0.2 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purify the product directly by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
-
Reductive Amination
Reductive amination is a two-step process, often performed in one pot, where a carbonyl group reacts with an amine to form an imine, which is then reduced to the corresponding amine. This method is known for its versatility and is considered a green chemistry approach.
Detailed Protocol: Synthesis of Ethyl 3-aminobutanoate via Reductive Amination of Ethyl 3-oxobutanoate
-
Materials: Ethyl 3-oxobutanoate, ammonium acetate, (R)-Ru-ClMeOBIPHEP catalyst, 2,2,2-trifluoroethanol (TFE), hydrogen gas.
-
Procedure:
-
In a high-pressure reactor, dissolve ethyl 3-oxobutanoate (0.5 mmol) and ammonium acetate (2.5 mmol) in TFE (4 mL).
-
Add the (R)-Ru-ClMeOBIPHEP catalyst (5 µmol).
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor to 10-30 bar with hydrogen and heat to 80°C.
-
Stir the reaction mixture for 18 hours.
-
After cooling and depressurizing the reactor, concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography.
-
Direct N-Alkylation
This method involves the direct reaction of a β-alanine ester with an alkylating agent, typically an alkyl halide, in the presence of a base. While seemingly straightforward, this reaction can sometimes lead to over-alkylation, yielding tertiary amines.
Detailed Protocol: General Procedure for N-Alkylation of a β-Amino Ester [3][4]
-
Materials: β-Alanine ethyl ester, alkyl halide (e.g., benzyl bromide), potassium carbonate, acetonitrile.
-
Procedure:
-
To a solution of β-alanine ethyl ester (10 mmol) in acetonitrile (10 mL), add potassium carbonate (20 mmol).
-
Add the alkyl halide (10 mmol) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 1-7 hours, monitoring by TLC.
-
After completion, filter the solid inorganic salts and wash with acetonitrile.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography to yield the mono-N-alkylated product.
-
Mannich Reaction
The Mannich reaction is a three-component condensation of an amine, a non-enolizable aldehyde (like formaldehyde), and an enolizable carbonyl compound. This initially forms a β-amino ketone (a Mannich base), which can then be further modified to produce the desired N-substituted-β-alanine ester.
Detailed Protocol: Two-Step Synthesis of an N-Substituted-β-Alanine Ester via Mannich Reaction and Reduction
-
Step 1: Synthesis of the β-Amino Ketone (Mannich Base)
-
Materials: Aniline, benzaldehyde, acetophenone, sulfated MCM-41 catalyst, ethanol.
-
Procedure:
-
A mixture of aniline (1 eq.), benzaldehyde (1 eq.), and acetophenone (1 eq.) in ethanol (5 mL) is prepared.
-
Sulfated MCM-41 (100 mg) is added as a catalyst.
-
The mixture is refluxed, and the reaction is monitored by TLC.
-
After completion, the catalyst is filtered off, and the solvent is evaporated to yield the crude β-amino ketone.
-
-
-
Step 2: Reduction of the Ketone and Esterification
-
Materials: β-Amino ketone from Step 1, sodium borohydride, methanol, an acid catalyst (e.g., sulfuric acid).
-
Procedure:
-
The crude β-amino ketone is dissolved in methanol.
-
Sodium borohydride is added portion-wise at 0°C to reduce the ketone to a hydroxyl group.
-
After the reduction is complete, a catalytic amount of sulfuric acid is added.
-
The mixture is refluxed to facilitate the esterification of the carboxylic acid (if the starting enolizable component was a keto-acid) or transesterification.
-
The reaction is worked up by neutralizing the acid, extracting with an organic solvent, and purifying by column chromatography to yield the final N-substituted-β-alanine ester.
-
-
Conclusion
The choice of synthetic route for N-substituted-β-alanine esters depends on several factors including the availability of starting materials, desired scale, and the specific substitution pattern of the target molecule.
-
Michael addition offers a direct and often high-yielding route, particularly for primary amines and unhindered acrylates.
-
Reductive amination is a versatile method that allows for a wide range of amine and carbonyl components, making it a powerful tool for library synthesis.
-
Direct N-alkylation is a straightforward approach but may require careful control to avoid over-alkylation.
-
The Mannich reaction provides access to more complex structures but involves a multi-step sequence.
Researchers should consider these factors when selecting the most appropriate method for their specific synthetic goals. The provided protocols offer a starting point for the practical implementation of these key synthetic transformations.
References
Validating Molecular Structures: A Comparative Guide to Cross-Referencing Experimental and Predicted NMR Spectra
In the fields of chemical research, drug development, and materials science, the unambiguous determination of molecular structures is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for this purpose. The validation of a proposed chemical structure is significantly enhanced by cross-referencing experimentally acquired NMR data with computationally predicted spectra.[1] This guide provides a comparative overview of software tools and methodologies for this validation process, aimed at researchers, scientists, and drug development professionals.
Comparative Analysis of NMR Prediction and Verification Software
The accuracy and efficiency of structure verification are heavily influenced by the choice of software for predicting and comparing NMR data. Below is a comparison of prominent software packages, highlighting their prediction methodologies and key features for validating experimental data.
| Software Suite | Prediction Methodology | Key Comparison & Verification Features |
| Mnova (Mestrelab Research) | Combines multiple prediction engines, including machine learning, HOSE-code algorithms, and increment-based methods.[1][2][3] | Mnova Verify: Automatically checks a proposed structure against experimental 1D and 2D NMR, as well as LC/GC/MS data, providing a compatibility score.[1] Predict & Compare: Allows for direct visual superimposition and comparison of predicted and experimental spectra.[1][3] |
| ACD/Labs | Utilizes a large database of experimental data combined with methods like HOSE codes and neural networks.[1] Offers a dual algorithm approach for enhanced accuracy.[4] | Structure Elucidator Suite: Generates candidate structures from NMR and MS data and ranks them based on the match between experimental and predicted shifts.[1] ChemAnalytical Workbook: Centralizes analytical data for comprehensive comparison and verification.[1] Allows for overlaying of predicted and experimental spectra for quick decision-making.[4] |
| NMRShiftDB | An open-source database that primarily uses HOSE-code based prediction.[1][5] | Provides an openly accessible platform for predicting chemical shifts based on structure.[1][6] |
| DP4-AI | Employs Density Functional Theory (DFT) using the GIAO method to calculate chemical shifts.[7] | Provides automated relative stereochemistry and structural ambiguity prediction using 1D ¹H and ¹³C NMR spectra.[7] It features automated processing and assignment of raw NMR data.[7][8] |
Quantitative Comparison of Experimental and Predicted Data
A key aspect of the validation process is the quantitative assessment of the agreement between experimental and predicted chemical shifts. The Root Mean Square Error (RMSE) is a commonly used metric for this purpose.
| Parameter | Description | Typical Accuracy |
| ¹H Chemical Shift (ppm) | The difference in resonance frequency of a proton relative to a standard (e.g., TMS). | DFT methods can achieve RMSE values of 0.2–0.4 ppm.[5] Machine learning models have also demonstrated RMSEs as low as 0.76.[9] |
| ¹³C Chemical Shift (ppm) | The difference in resonance frequency of a ¹³C nucleus relative to a standard. | DFT calculations typically show accuracies in the range of 3–10 ppm.[10] |
| J-Coupling Constants (Hz) | A measure of the interaction between two nuclear spins. | Accurate prediction remains challenging, especially for long-range couplings.[11] |
Experimental Protocols
To ensure a reliable comparison, high-quality experimental NMR data is essential. The following outlines a standardized protocol for data acquisition.
Objective: To acquire high-quality 1D (¹H, ¹³C) and optional 2D (e.g., COSY, HSQC, HMBC) NMR spectra of a purified compound for comparison with predicted data.
Materials:
-
Purified compound of interest
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane - TMS)[1]
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the purified compound in the selected deuterated solvent containing an internal standard.
-
Spectrometer Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.[1]
-
-
Data Acquisition:
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).[1]
-
-
Peak Picking and Assignment:
-
Identify and list the chemical shifts of all peaks in the 1D and 2D spectra.
-
Assign the chemical shifts to the corresponding atoms in the proposed molecular structure, utilizing 2D correlation data for confirmation.[1]
-
Workflow for NMR Structure Verification
The logical flow for comparing experimental NMR data with predicted values for the purpose of structure verification is illustrated in the following diagram.
This structured approach, combining high-quality experimental data with robust prediction software, provides a powerful framework for the accurate and confident elucidation of molecular structures. The automation of these workflows is a growing trend, further accelerating research and development.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
- 3. Download NMR Predict - Mestrelab [mestrelab.com]
- 4. platform.softwareone.com [platform.softwareone.com]
- 5. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissemination of Original NMR Data Enhances Reproducibility and Integrity in Chemical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DP4-AI automated NMR data analysis: straight from spectrometer to structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DP4-AI automated NMR data analysis: straight from spectrometer to structure - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. books.rsc.org [books.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. panacea-nmr.eu [panacea-nmr.eu]
- 13. researchgate.net [researchgate.net]
Comparing the reactivity of primary vs. secondary amines in aza-Michael additions
For researchers, scientists, and drug development professionals, understanding the nuances of the aza-Michael addition is crucial for the efficient synthesis of nitrogen-containing compounds. A key consideration in this reaction is the choice between a primary or secondary amine as the nucleophile. This guide provides an objective comparison of their reactivity, supported by experimental data, to aid in reaction design and optimization.
The aza-Michael addition, a conjugate addition of an amine to an electron-deficient alkene, is a fundamental C-N bond-forming reaction. The nature of the amine nucleophile—specifically, whether it is primary or secondary—significantly influences the reaction kinetics and product distribution. While generalizations can be made, the interplay of electronic and steric effects often dictates the outcome.
Reactivity Overview: A Balance of Nucleophilicity and Steric Hindrance
In principle, the reactivity of amines in aza-Michael additions is governed by two main factors: nucleophilicity and steric hindrance. Secondary amines, with two electron-donating alkyl groups, are generally considered more nucleophilic than primary amines due to the inductive effect.[1] However, this increased nucleophilicity can be offset by greater steric bulk around the nitrogen atom, which can hinder its approach to the Michael acceptor.
Conversely, primary amines are less sterically hindered, facilitating easier access to the electrophilic β-carbon of the Michael acceptor. Computational studies and kinetic analyses have shown that primary amines can react faster than secondary amines.[2] This enhanced reactivity is attributed to better solvation of the zwitterionic intermediate and a less sterically hindered proton transfer, which is often the rate-determining step.[2]
A primary amine can undergo a second Michael addition to form a tertiary amine, a possibility that must be considered in reaction design.[1] The reaction conditions can often be tuned to favor either the mono- or di-adduct.[3]
Comparative Experimental Data
The following table summarizes experimental data from the literature, comparing the performance of primary and secondary amines in aza-Michael additions to various Michael acceptors.
| Amine Type | Amine | Michael Acceptor | Catalyst/Solvent | Time | Temp. (°C) | Yield (%) | Reference |
| Primary | Benzylamine | Methyl Acrylate | None/Neat | 24 h | RT | 95 (mono-adduct) | Zou et al. (as cited in[1]) |
| Secondary | Piperidine | Methyl Acrylate | None/Neat | 24 h | RT | 98 | Zou et al. (as cited in[1]) |
| Primary | Benzylamine | Diethyl Vinylphosphonate | Water | 24 h | RT | 90 (mono-adduct) | Matveeva et al. (as cited in[1]) |
| Secondary | Piperidine | Diethyl Vinylphosphonate | Water | 24 h | RT | 95 | Matveeva et al. (as cited in[1]) |
| Secondary | Diethylamine | Ethyl Acrylate | LiClO4/Neat | 2-3 d | RT | >95 | (As cited in[4]) |
| Secondary | Piperidine | Ethyl Acrylate | LiClO4/Neat | 2-3 d | RT | >95 | (As cited in[4]) |
| Secondary | Morpholine | Ethyl Acrylate | LiClO4/Neat | 2-3 d | RT | >95 | (As cited in[4]) |
Factors Influencing Reactivity
The choice between a primary and a secondary amine in an aza-Michael addition involves a trade-off between electronic and steric effects. The following diagram illustrates the key factors influencing this reactivity.
Caption: Factors influencing the reactivity of primary vs. secondary amines.
Experimental Protocols
Below are representative experimental protocols for the aza-Michael addition of primary and secondary amines.
General Procedure for the Aza-Michael Addition of Amines to Methyl Acrylate (Neat Conditions) (as described by Zou et al. and cited in[1])
To a vial containing methyl acrylate (1.0 mmol), the respective amine (1.0 mmol for mono-addition with primary amines or for secondary amines) was added at room temperature. The reaction mixture was stirred for 24 hours. The progress of the reaction was monitored by thin-layer chromatography (TLC). Upon completion, the product was purified by column chromatography on silica gel to afford the desired β-amino ester.
General Procedure for the Aza-Michael Addition of Amines to Diethyl Vinylphosphonate in Water (as described by Matveeva et al. and cited in[1])
In a round-bottom flask, diethyl vinylphosphonate (1.0 mmol) was added to a suspension of the amine (1.0 mmol) in water (5 mL) at room temperature. The reaction mixture was stirred vigorously for 24 hours. After completion of the reaction, the aqueous layer was extracted with dichloromethane (3 x 10 mL). The combined organic layers were dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product was purified by flash chromatography to yield the pure β-aminophosphonate.
General Procedure for the LiClO4-Catalyzed Aza-Michael Addition of Secondary Amines to Ethyl Acrylate (Neat Conditions) (as described in[4])
A mixture of the secondary amine (1.0 mmol), ethyl acrylate (1.0 mmol), and lithium perchlorate (10 mol%) was stirred at room temperature for 2-3 days. The reaction was monitored by gas chromatography (GC). After the disappearance of the starting materials, the reaction mixture was directly purified by column chromatography on silica gel to give the corresponding β-amino ester.
Conclusion
The choice between a primary and a secondary amine for an aza-Michael addition is not always straightforward and depends on the specific substrates and desired outcome. While secondary amines are generally more nucleophilic, primary amines can exhibit faster reaction rates due to lower steric hindrance and more favorable intermediate solvation.[2] For primary amines, controlling the stoichiometry and reaction conditions is crucial to achieve selectivity for the mono-adduct over the di-adduct. The provided data and protocols offer a starting point for researchers to develop and optimize their synthetic strategies involving the versatile aza-Michael addition.
References
Safety Operating Guide
Proper Disposal of Methyl 3-(benzylamino)propanoate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the disposal of Methyl 3-(benzylamino)propanoate, ensuring compliance and minimizing environmental impact.
Immediate Safety and Handling
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS).[1] However, standard laboratory precautions should always be observed.
Personal Protective Equipment (PPE): When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes:
-
Safety glasses
-
Gloves
-
Laboratory coat
Engineering Controls: To minimize exposure, it is recommended to handle the substance in a well-ventilated area. The use of a closed system or local exhaust is advised.[1] Additionally, safety showers and eye wash stations should be readily accessible.[1]
First Aid Measures:
-
In case of eye contact: Rinse with plenty of water. If contact lenses are worn, remove them if it is easy to do so. If eye irritation persists, seek medical advice.[1]
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water. If skin irritation or a rash occurs, seek medical attention.[1]
-
If inhaled: Move the individual to fresh air and ensure they are comfortable for breathing. If feeling unwell, seek medical advice.[1]
-
If swallowed: Rinse the mouth and seek medical attention.[1]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to engage a licensed waste disposal company.[1] This ensures that the chemical is managed in an environmentally responsible and compliant manner.
Operational Plan:
-
Segregation and Storage:
-
Store waste this compound in a designated, clearly labeled, and tightly closed container.
-
Keep the container in a cool, shaded area, preferably under an inert gas.[1]
-
Do not mix with other chemical waste unless compatibility has been confirmed.
-
-
Engaging a Licensed Waste Disposal Company:
-
Contact your institution's Environmental Health and Safety (EHS) department to identify the approved licensed waste disposal contractor.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
-
Schedule a pickup for the chemical waste.
-
-
Contaminated Packaging Disposal:
Spill and Leak Management
In the event of a spill or leak, the following steps should be taken:
-
Ensure adequate ventilation. [1]
-
Keep unnecessary personnel away from the spill area. [1]
-
Wear appropriate personal protective equipment. [1]
-
Contain the spill: Use a suitable absorbent material to collect as much of the spill as possible.[1]
-
Disposal of Spill Residue: The collected absorbent material and any contaminated surfaces should be treated as chemical waste and disposed of through a licensed waste disposal company.
-
Prevent entry into drains. [1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling Methyl 3-(benzylamino)propanoate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 3-(benzylamino)propanoate, including detailed operational and disposal plans to foster a culture of safety and build trust in your laboratory practices.
Personal Protective Equipment (PPE): Your First Line of Defense
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial. The following personal protective equipment is recommended to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Should be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable. Inspect gloves for integrity before use and change them frequently, especially if contaminated. |
| Body Protection | Laboratory coat | A standard lab coat is sufficient to protect street clothes from minor spills and contamination. |
| Respiratory Protection | Not generally required under normal use | Use in a well-ventilated area. If vapors or mists are generated, a NIOSH-approved respirator may be necessary. |
Operational Plan: Safe Handling from Receipt to Use
Proper handling procedures are critical to prevent accidental exposure and maintain the integrity of your research.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight.
-
Keep the container tightly closed when not in use.
-
It is recommended to store the compound under an inert gas as it can be air-sensitive.[1]
Handling and Use:
-
Ensure a safety shower and eye wash station are readily accessible.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to prevent the generation and inhalation of vapors or mists.
-
Avoid direct contact with skin, eyes, and clothing.
-
Wash hands thoroughly with soap and water after handling the chemical.
In Case of Accidental Exposure or Spill:
| Incident | First Aid and Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists. |
| Skin Contact | Remove contaminated clothing immediately. Rinse the affected skin area with plenty of water. If skin irritation occurs, seek medical advice. |
| Inhalation | Move the individual to fresh air. If they feel unwell, seek medical attention. |
| Spill | Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable container for disposal. Prevent the spill from entering drains. |
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: All waste containing this compound should be collected in a designated, properly labeled, and sealed container.
-
Disposal Vendor: Entrust the disposal of chemical waste to a licensed and qualified waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
-
Contaminated Materials: Any materials used to clean up spills, as well as contaminated gloves and lab coats, should be disposed of as chemical waste.
Visualizing the Workflow for Safe Handling
To provide a clear, step-by-step visual guide, the following workflow diagram outlines the key stages of handling this compound safely.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
